Hydroxyebastine
Description
a metabolite of ebastine; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,24-34)28-17-15-25(16-18-28)30(35)14-9-21-33-22-19-29(20-23-33)36-31(26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,29,31,34H,9,14,19-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUMQUGNZBRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475394 | |
| Record name | Hydroxy Ebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210686-41-2 | |
| Record name | Hydroxyebastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210686412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy Ebastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYEBASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U07WX9MN7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Hydroxyebastine
Introduction
Hydroxyebastine is a primary active metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2] Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes, to form this compound.[3][4] This metabolite is then further converted to carebastine, another pharmacologically active metabolite.[5] Due to its position as a key intermediate in the metabolic cascade of ebastine, understanding the chemical and pharmacological properties of this compound is crucial for a comprehensive characterization of the parent drug's activity. This guide provides a detailed overview of the chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies related to this compound, intended for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is structurally similar to its parent compound, ebastine, with the key difference being the hydroxylation of the tert-butyl group. This modification slightly alters its physicochemical properties.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Ebastine (Parent Compound) | Carebastine (Metabolite) |
| IUPAC Name | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid |
| Chemical Formula | C₃₂H₃₉NO₃ | C₃₂H₃₉NO₂ | C₃₂H₃₇NO₄ |
| Molecular Weight | 485.7 g/mol | 469.7 g/mol | 499.6 g/mol |
| CAS Number | 210686-41-2 | 90729-43-4 | 90729-42-3 |
| XLogP3-AA | 6 | Not Available | 3.6 |
| Hydrogen Bond Donor Count | 1 | 0 | 2 |
| Solubility | Soluble in Chloroform | Not Available | Soluble in DMSO and DMF |
Pharmacology and Metabolism
This compound is an intermediate in the metabolic activation of ebastine. While specific pharmacological data for this compound is limited in publicly available literature, the antihistaminergic activity of ebastine is primarily attributed to its more stable and potent metabolite, carebastine.
Metabolic Pathway
The biotransformation of ebastine is a sequential process involving oxidation reactions catalyzed by cytochrome P450 enzymes.
-
Formation of this compound: Ebastine is first hydroxylated to form this compound. This reaction is predominantly mediated by the CYP2J2 isoform of cytochrome P450, with minor contributions from CYP3A4 and CYP3A5.
-
Formation of Carebastine: this compound is subsequently oxidized to carebastine. Both CYP2J2 and CYP3A4 are involved in this metabolic step.
-
N-Dealkylation: Ebastine, this compound, and carebastine can also undergo N-dealkylation to form desalkylebastine, a reaction mainly catalyzed by CYP3A4.
Studies have shown that the intrinsic clearance (CLint) of this compound is significantly higher than that of ebastine and carebastine, indicating that it is a transient intermediate. Carebastine is metabolically more stable, which contributes to its sustained pharmacological effect.
Caption: Metabolic pathway of ebastine to its primary metabolites.
Mechanism of Action
The antihistaminic effects of ebastine's metabolites are mediated through selective antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various allergic and inflammatory responses. By blocking the H1 receptor, carebastine and presumably this compound prevent histamine from initiating this signaling cascade.
Caption: Histamine H1 receptor signaling pathway and its inhibition.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound are not well-documented, as it is a transient intermediate metabolite. Pharmacokinetic studies of ebastine typically focus on the concentration of the more stable and pharmacologically potent metabolite, carebastine.
Table 2: Pharmacokinetic Parameters of Carebastine after a Single Oral Dose of Ebastine in Healthy Volunteers
| Parameter | 10 mg Ebastine Dose | 20 mg Ebastine Dose | 40 mg Ebastine Dose |
| Cmax (ng/mL) | 112 | 195 | 388 |
| Tmax (h) | 4 - 6 | 4 - 6 | 4 - 6 |
| t₁/₂ (h) | 13.8 - 15.3 | 13.8 - 15.3 | 13.8 - 15.3 |
Data sourced from a study on the pharmacokinetics of ebastine and carebastine.
Experimental Protocols
In Vitro Metabolism of Ebastine in Human Liver Microsomes
This protocol outlines a general procedure to study the formation of this compound from ebastine using human liver microsomes (HLMs).
Objective: To characterize the enzymatic kinetics of this compound formation.
Materials:
-
Human liver microsomes (pooled)
-
Ebastine
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation: Thaw cryopreserved HLMs on ice. Prepare a reaction mixture containing phosphate buffer and HLMs.
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.
-
Initiation: Add ebastine (at various concentrations for kinetic analysis) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.
Caption: Workflow for an in vitro metabolism study.
Quantification of this compound in Plasma by HPLC
This protocol describes a general method for the simultaneous determination of ebastine, this compound, and carebastine in human plasma.
Objective: To quantify the concentration of this compound in plasma samples for pharmacokinetic studies.
Materials:
-
Human plasma samples
-
Solid-phase extraction (SPE) cartridges
-
HPLC system with UV or MS/MS detector
-
Cyano or C18 analytical column
-
Mobile phase (e.g., acetonitrile, methanol, ammonium acetate buffer)
-
Reference standards for ebastine, this compound, and carebastine
-
Internal standard (e.g., terfenadine)
Procedure:
-
Sample Preparation: Spike plasma samples with an internal standard.
-
Extraction: Perform solid-phase extraction to isolate the analytes from plasma matrix components. Wash the SPE cartridge and elute the analytes.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
-
Chromatography: Perform chromatographic separation using a suitable column and mobile phase composition at a constant flow rate.
-
Detection: Detect and quantify the analytes using a UV detector at a specific wavelength (e.g., 254 nm) or an MS/MS detector in multiple reaction monitoring (MRM) mode.
-
Quantification: Construct a calibration curve using the reference standards to determine the concentration of this compound in the plasma samples.
Caption: Workflow for HPLC analysis of this compound in plasma.
Conclusion
This compound is a key intermediate metabolite in the bioactivation of ebastine. While it is rapidly converted to the more stable and potent antihistamine, carebastine, its formation is a critical step in the overall pharmacological profile of the parent drug. The study of this compound's formation and subsequent metabolism, primarily involving CYP2J2 and CYP3A4, is essential for understanding the drug's efficacy and potential for drug-drug interactions. The experimental protocols outlined provide a framework for the continued investigation of this important metabolite. Further research to quantify the specific H1 receptor affinity and pharmacokinetic profile of this compound would provide a more complete understanding of its contribution to the therapeutic effects of ebastine.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. 美国GlpBio - Hydroxy Ebastine | Cas# 210686-41-2 [glpbio.cn]
- 3. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbopol emulgel loaded with ebastine for urticaria: development, characterization, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis and Isolation of Hydroxyebastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and isolation of Hydroxyebastine, a primary active metabolite of the second-generation antihistamine, Ebastine. This document details both the biological and potential chemical synthesis pathways, comprehensive experimental protocols for isolation and purification, and relevant quantitative data. Furthermore, it includes visualizations of the metabolic pathway and a general experimental workflow to support researchers in the drug development field.
Introduction
Ebastine is a potent and selective H1-histamine receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, Ebastine undergoes extensive first-pass metabolism to form several metabolites, with this compound being a key intermediate.[2] this compound is subsequently metabolized to Carebastine, the pharmacologically active carboxylic acid metabolite that is largely responsible for the antihistaminic effects of the parent drug.[3][4] Understanding the synthesis and isolation of this compound is crucial for pharmacokinetic studies, in-vitro pharmacological profiling, and the development of reference standards for analytical method validation.
This guide outlines the enzymatic basis of this compound formation and presents a putative chemical synthesis strategy. It further details a comprehensive protocol for the isolation and purification of this compound, primarily through preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
This compound, chemically known as 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one, is primarily formed through the hydroxylation of the tert-butyl group of Ebastine.[5]
Biological Synthesis (Metabolism of Ebastine)
The in vivo synthesis of this compound occurs predominantly in the liver and is catalyzed by cytochrome P450 enzymes. Specifically, CYP2J2 is the major enzyme responsible for the hydroxylation of Ebastine to this compound. The subsequent oxidation of this compound to Carebastine is also mediated by CYP2J2, along with CYP3A4.
The metabolic cascade can be summarized as follows:
-
Step 1: Hydroxylation. Ebastine is hydroxylated at one of the methyl groups of the tert-butyl moiety to form this compound. This reaction is primarily catalyzed by CYP2J2.
-
Step 2: Oxidation. this compound is further oxidized to the carboxylic acid, Carebastine, a reaction catalyzed by both CYP2J2 and CYP3A4.
The intrinsic clearance (CLint) values for these metabolic steps, which reflect the efficiency of the enzymatic reactions, are presented in Table 1.
Table 1: In Vitro Metabolic Kinetic Parameters of Ebastine and its Metabolites
| Metabolic Conversion | Primary Enzyme(s) | Intrinsic Clearance (CLint) (μL/min/pmol P450) |
| Ebastine → this compound | CYP2J2 | 0.45 |
| This compound → Carebastine | CYP2J2, CYP3A4 | Not explicitly quantified, but noted to be a significant pathway. |
| Ebastine → Desalkylebastine | CYP3A4 | 0.44 |
| This compound → Desalkylebastine | CYP3A4 | 1.05 |
| Carebastine → Desalkylebastine | CYP3A4 | 0.16 |
Proposed Chemical Synthesis
A proposed synthetic scheme is as follows:
-
Synthesis of 1-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)ethan-1-one: This intermediate can be prepared from 4'-tert-butylacetophenone through a hydroxylation reaction.
-
Synthesis of 4-chloro-1-(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)butan-1-one: The hydroxylated acetophenone can then be subjected to a Mannich-type reaction followed by elimination and addition of HCl to yield the chlorobutanone derivative.
-
Coupling Reaction: The final step involves the nucleophilic substitution of the chlorine atom by 4-(diphenylmethoxy)piperidine to yield this compound.
Further research and experimental validation are required to optimize this proposed synthetic route.
Isolation and Purification of this compound
The isolation and purification of this compound, whether from a biological matrix or a chemical reaction mixture, can be effectively achieved using preparative High-Performance Liquid Chromatography (HPLC). The following protocol is a comprehensive guide based on established analytical methods for Ebastine and its metabolites, adapted for preparative scale.
Experimental Protocol: Preparative HPLC Purification
Objective: To isolate and purify this compound from a complex mixture.
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Sample mixture containing this compound
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Sample Preparation:
-
If the sample is from a biological matrix (e.g., plasma, microsomes), perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove proteins and other interfering substances. A common extraction solvent is a mixture of diethyl ether and dichloromethane.
-
If the sample is from a chemical reaction, quench the reaction and perform a work-up to remove excess reagents and inorganic salts. The crude product can then be dissolved in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an aqueous buffer and an organic modifier. A typical mobile phase for the separation of Ebastine and its metabolites is a mixture of acetonitrile, methanol, and an ammonium acetate buffer.
-
For preparative scale, a gradient elution is often employed to achieve better separation. An example gradient is provided in Table 2. The exact gradient profile may need to be optimized based on the specific sample matrix.
Table 2: Example Gradient Elution Program for Preparative HPLC
Time (min) % Mobile Phase A (Water with 0.1% Formic Acid) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min) 0 60 40 20 20 20 80 20 25 20 80 20 26 60 40 20 30 60 40 20 -
-
Chromatographic Separation:
-
Equilibrate the preparative C18 column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample onto the column. The injection volume will depend on the column size and sample concentration.
-
Run the gradient elution program as optimized.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 254 nm, where Ebastine and its metabolites exhibit absorbance.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound. The retention time of this compound will be intermediate between that of Ebastine and Carebastine.
-
Use an automated fraction collector for efficiency and accuracy.
-
-
Post-Purification Processing:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvents (acetonitrile and/or methanol) using a rotary evaporator under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid powder.
-
-
Purity Analysis:
-
Assess the purity of the isolated this compound using analytical HPLC with a C18 column and a suitable mobile phase.
-
Confirm the identity of the compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass-to-charge ratio (m/z) for protonated this compound [M+H]+ is approximately 486.7.
-
Visualizations
Signaling Pathway
This compound, as a metabolite of the H1-antihistamine Ebastine, indirectly influences the histamine H1 receptor signaling pathway. The diagram below illustrates the general mechanism of action of H1-antihistamines.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 5. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
An In-depth Technical Guide to the Core Mechanism of Action of Hydroxyebastine and its Active Metabolite, Carebastine
This technical guide provides a comprehensive overview of the mechanism of action of hydroxyebastine and its principal active metabolite, carebastine. For researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and pharmacological effects that define the therapeutic profile of this second-generation antihistamine. The guide synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams of key biochemical processes.
Introduction: The Metabolic Activation Pathway
Ebastine is a second-generation H1 receptor antagonist that functions as a prodrug. Following oral administration, it undergoes rapid and extensive first-pass metabolism in the liver, rendering plasma concentrations of the parent drug negligible.[1] The biotransformation is a sequential process initiated by the hydroxylation of ebastine to form the intermediate metabolite, this compound. This reaction is primarily mediated by the cytochrome P450 enzyme CYP2J2.[2][3][4] Subsequently, this compound is further oxidized to form carebastine, the pharmacologically active carboxylic acid metabolite that is responsible for the majority of the antihistaminic effects observed in vivo.[2] Both CYP2J2 and CYP3A4 contribute to this final conversion. Carebastine is metabolically more stable than both ebastine and this compound.
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
The primary mechanism of action for carebastine is potent and selective antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This coupling initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
Carebastine functions as a competitive antagonist, binding to the H1 receptor with high affinity without activating it. This blockade prevents histamine from binding and initiating the pro-inflammatory signaling cascade, thereby mitigating the symptoms of allergic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vitro Metabolism of Ebastine to Hydroxyebastine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the second-generation antihistamine, ebastine, with a primary focus on its conversion to its active metabolite, hydroxyebastine. This document details the key cytochrome P450 (CYP) enzymes involved, summarizes available quantitative data, and provides detailed experimental protocols based on published literature. Visual diagrams are included to illustrate the metabolic pathways and experimental workflows.
Introduction
Ebastine is a potent and selective H1-receptor antagonist that undergoes extensive first-pass metabolism to form several metabolites, including the pharmacologically active carebastine. The initial and critical step in this metabolic cascade is the hydroxylation of ebastine to this compound. Understanding the in vitro kinetics and the enzymes responsible for this conversion is crucial for predicting drug-drug interactions, inter-individual variability in clinical response, and overall drug safety and efficacy.
Metabolic Pathway of Ebastine to this compound
The primary metabolic conversion of ebastine to this compound is an oxidative reaction catalyzed by specific cytochrome P450 enzymes. This is followed by further oxidation to the pharmacologically active metabolite, carebastine. Additionally, N-dealkylation of ebastine and its metabolites can occur.
Caption: Metabolic pathway of ebastine.
Key Enzymes in the Hydroxylation of Ebastine
In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed recombinant CYP enzymes have identified the primary enzymes responsible for the hydroxylation of ebastine.
-
Cytochrome P450 2J2 (CYP2J2): This is the principal enzyme mediating the hydroxylation of ebastine to this compound in both human liver and intestinal microsomes.[1][2] Studies have shown that the intrinsic clearance for this reaction by CYP2J2 is significantly higher than that of other CYPs.[1]
-
Cytochrome P450 3A4 (CYP3A4): While being the main enzyme for the N-dealkylation of ebastine, CYP3A4 also contributes to its hydroxylation, albeit to a much lesser extent than CYP2J2.[1]
-
Cytochrome P450 4F12 (CYP4F12): This enzyme has also been implicated in the hydroxylation of ebastine, particularly in human intestinal microsomes, although its contribution is considered minor compared to CYP2J2.[2]
Quantitative Data: Enzyme Kinetics
The following tables summarize the available quantitative data for the in vitro metabolism of ebastine.
Table 1: Intrinsic Clearance (CLint) for Ebastine Hydroxylation by Recombinant CYP Isoforms
| CYP Isoform | Intrinsic Clearance (CLint) (μL/min/pmol P450) | Reference |
| CYP2J2 | 0.45 | |
| CYP3A4 | 0.02 | |
| CYP3A5 | 0.06 |
Table 2: Michaelis-Menten Kinetic Parameters (Km and Vmax) for Ebastine Metabolism
| Enzyme Source | Metabolic Pathway | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |
| Monkey Intestinal Microsomes (P450 MI-2, a CYP4F) | Hydroxylation | 5.1 | 37.0 | |
| Monkey Intestinal Microsomes (P450 MI-3, a CYP3A) | Hydroxylation | 10 | 0.406 |
Note: Specific Km and Vmax values for human CYP2J2 and CYP3A4 in the hydroxylation of ebastine are not explicitly detailed in the reviewed literature, with data often presented as intrinsic clearance.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of in vitro ebastine metabolism, compiled from various sources.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This protocol is for assessing the overall metabolism of ebastine in a mixed-enzyme system.
Objective: To determine the rate of formation of this compound and other metabolites from ebastine in human liver microsomes.
Materials:
-
Ebastine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., terfenadine)
Procedure:
-
Prepare a stock solution of ebastine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-warm a mixture containing HLMs (final concentration typically 0.1-0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the ebastine stock solution (final substrate concentration can range from 1-50 μM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant for analysis by LC-MS/MS.
Recombinant CYP Enzyme Assays
This protocol is for identifying the specific CYP isoforms involved in ebastine hydroxylation.
Objective: To measure the formation of this compound by individual cDNA-expressed human CYP isoforms.
Procedure:
-
Follow the general incubation procedure as described for HLMs, replacing the HLMs with a specific recombinant human CYP enzyme (e.g., CYP2J2, CYP3A4) and a source of NADPH-cytochrome P450 reductase.
-
The concentration of the recombinant enzyme is typically in the range of 5-20 pmol/mL.
-
The substrate (ebastine) concentration should be varied to determine enzyme kinetics (e.g., 0.5-100 μM).
Chemical Inhibition Studies
This protocol is used to confirm the role of specific CYP pathways in ebastine metabolism.
Objective: To assess the effect of known CYP inhibitors on the formation of this compound.
Procedure:
-
Follow the incubation protocol for HLMs or recombinant enzymes.
-
Prior to the addition of ebastine, pre-incubate the enzyme mixture with a specific chemical inhibitor for a defined period (e.g., 15 minutes).
-
CYP2J2 inhibitors: Danazol, astemizole.
-
CYP3A4 inhibitors: Ketoconazole, troleandomycin.
-
-
Initiate the reaction with ebastine and proceed as per the standard incubation protocol.
-
Compare the rate of this compound formation in the presence and absence of the inhibitor.
Analytical Method: LC-MS/MS for Metabolite Quantification
Objective: To separate and quantify ebastine and this compound in the in vitro matrix.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Isocratic or gradient elution, for example, 60:40 (Mobile Phase B: Mobile Phase A).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ebastine: m/z 470.2 → 167.1
-
This compound: m/z 486.4 → 167.1
-
Internal Standard (Terfenadine): m/z 472.7 -> 436.0
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for an in vitro metabolism study and the logical relationship of the key components.
References
The Central Role of Cytochrome P450 2J2 in the Bioactivation of Ebastine to Hydroxyebastine
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of cytochrome P450 2J2 (CYP2J2) in the metabolic conversion of the second-generation antihistamine, ebastine, to its pharmacologically active metabolite, hydroxyebastine. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Executive Summary
Ebastine, a potent and non-sedating H1-antihistamine, undergoes extensive first-pass metabolism primarily in the liver and intestine.[1][2] The formation of its key active metabolite, this compound, is a critical step in its therapeutic action.[1] Mounting evidence from in vitro studies utilizing human liver microsomes (HLMs), human intestinal microsomes (HIMs), and cDNA-expressed recombinant cytochrome P450 enzymes has unequivocally identified CYP2J2 as the principal enzyme responsible for the hydroxylation of ebastine.[3][4] While other isoforms, notably CYP3A4, are involved in the overall metabolism of ebastine, primarily through dealkylation, their contribution to the formation of this compound is significantly lower than that of CYP2J2. Understanding the specific role of CYP2J2 is paramount for predicting drug-drug interactions, assessing inter-individual variability in patient response, and ensuring the safe and effective use of ebastine.
Quantitative Analysis of Ebastine Metabolism
The intrinsic clearance (CLint) rates of ebastine metabolism by various cytochrome P450 isoforms highlight the predominant role of CYP2J2 in the formation of this compound. The following table summarizes the key quantitative data from studies with cDNA-expressed P450s.
| Enzyme | Metabolic Reaction | Intrinsic Clearance (CLint) (μl/min/pmol P450) | Reference |
| CYP2J2 | Ebastine → this compound | 0.45 | **** |
| CYP3A4 | Ebastine → this compound | 0.02 | |
| CYP3A5 | Ebastine → this compound | 0.06 | |
| CYP3A4 | Ebastine → Desalkylebastine | 0.44 | |
| CYP3A5 | Ebastine → Desalkylebastine | (Some extent) | |
| CYP2J2 | This compound → Carebastine | (Contributes) | |
| CYP3A4 | This compound → Carebastine | (Contributes) | |
| CYP3A4 | This compound → Desalkylebastine | 1.05 | |
| CYP3A4 | Carebastine → Desalkylebastine | 0.16 |
Note: Carebastine is a subsequent metabolite of this compound and is also pharmacologically active.
As the data indicates, the intrinsic clearance for the formation of this compound by CYP2J2 is 22.5-fold and 7.5-fold higher than that of CYP3A4 and CYP3A5, respectively, firmly establishing CYP2J2 as the major catalyst for this specific metabolic step.
Experimental Protocols
The elucidation of CYP2J2's role in this compound formation has been achieved through a series of well-defined in vitro experiments. Below are detailed methodologies adapted from key studies.
Incubation with Human Liver Microsomes (HLMs) and Human Intestinal Microsomes (HIMs)
-
Objective: To determine the metabolic profile of ebastine in a complex system containing a full complement of liver or intestinal enzymes.
-
Protocol:
-
A typical incubation mixture contains pooled HLMs or HIMs (e.g., 0.2-0.5 mg/mL protein), ebastine (at various concentrations to determine kinetics, e.g., 1-100 μM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
The reaction is initiated by the addition of the NADPH-generating system after a pre-incubation period to equilibrate the temperature (typically 37°C).
-
The reaction is allowed to proceed for a specific time (e.g., 10-60 minutes) and is then terminated by the addition of a quenching solvent, such as ice-cold acetonitrile or methanol.
-
The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Studies with cDNA-Expressed Recombinant Human CYP Isoforms
-
Objective: To identify the specific P450 enzymes responsible for the metabolism of ebastine.
-
Protocol:
-
Incubations are performed with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2J2, CYP3A4, CYP3A5) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
The incubation mixture is similar to that used for HLM studies, containing the recombinant enzyme (e.g., 10-50 pmol/mL), ebastine, and the NADPH-generating system in a buffer.
-
Reaction initiation, termination, and sample preparation follow the same steps as described for HLM incubations.
-
Chemical Inhibition Studies
-
Objective: To confirm the involvement of specific CYP isoforms using known selective inhibitors.
-
Protocol:
-
Incubations with HLMs or HIMs are performed in the presence and absence of selective inhibitors for various CYP enzymes.
-
For example, ketoconazole or troleandomycin can be used as selective inhibitors of CYP3A4, while specific anti-CYP2J2 antibodies or inhibitors like danazol can be used to probe the involvement of CYP2J2.
-
The degree of inhibition of this compound formation is then quantified to infer the contribution of the inhibited enzyme.
-
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To accurately quantify ebastine and its metabolites (this compound, carebastine, and desalkylebastine).
-
Protocol:
-
The supernatant from the incubation samples is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases such as acetonitrile and water, both often containing a small amount of formic acid to improve ionization.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique precursor-to-product ion transitions.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of ebastine highlighting the major role of CYP2J2.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the first-pass metabolism of ebastine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxyebastine: A Technical Overview of its Physicochemical Properties and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyebastine, a primary active metabolite of the second-generation antihistamine ebastine, plays a crucial role in the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, its metabolic pathway, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.
Core Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 210686-41-2 |
| Molecular Formula | C₃₂H₃₉NO₃ |
| Molecular Weight | 485.66 g/mol |
Metabolic Pathway of this compound
This compound is an intermediate metabolite in the biotransformation of ebastine. Ebastine is first metabolized to this compound, which is then further converted to carebastine. This metabolic process is primarily mediated by the cytochrome P450 enzymes, specifically CYP2J2 and CYP3A4.[1][2]
The metabolic conversion can be visualized as a sequential process:
Caption: Metabolic conversion of Ebastine to Carebastine via this compound.
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines the general procedure for studying the metabolism of this compound in vitro.
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Control compounds (e.g., known substrates for CYP2J2 and CYP3A4)
2. Experimental Workflow:
Caption: Workflow for in vitro metabolism study of this compound.
3. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, the HLM suspension, and the this compound stock solution.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify this compound and its metabolite, carebastine.
Signaling Pathways
The primary pharmacological action of ebastine and its metabolites is the antagonism of the histamine H1 receptor. While the direct interaction of this compound with other signaling pathways is not extensively documented, its role as a metabolite of ebastine suggests its involvement in the broader antihistaminic signaling cascade.
Recent studies on ebastine and its metabolites have suggested a potential, though not fully elucidated, interaction with the AKT/ERK signaling pathway. The direct contribution and mechanism of this compound within this pathway require further investigation.
Caption: Logical relationship of this compound in antihistaminic action.
Conclusion
This compound is a key active metabolite of ebastine, contributing significantly to its antihistaminic properties. Understanding its physicochemical characteristics and metabolic fate is essential for the development of new therapeutic agents and for optimizing existing drug regimens. The experimental protocols and pathways described in this guide provide a foundational understanding for researchers in the field. Further investigation into the potential involvement of this compound in other cellular signaling pathways may unveil novel therapeutic applications.
References
Hydroxyebastine: A Technical Guide to its Discovery, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of hydroxyebastine, a key intermediate in the metabolic activation of the second-generation antihistamine, ebastine. While not the primary pharmacologically active compound, a thorough understanding of this compound is critical for a complete characterization of ebastine's pharmacokinetics and metabolism. This document details the discovery and history of this compound, its metabolic pathway, and the experimental protocols used for its study. Quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.
Introduction
Ebastine is a potent and selective H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] It functions as a prodrug, undergoing extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, carebastine.[2] A crucial step in this biotransformation is the formation of the intermediate metabolite, this compound. This guide focuses specifically on the discovery, formation, and analytical characterization of this compound, providing a detailed resource for scientists in the field of drug metabolism and pharmacokinetics.
Discovery and History
While ebastine was patented in 1983 and entered medical use in 1990, the detailed elucidation of its metabolic pathway, including the identification of this compound, occurred in subsequent years. Early pharmacokinetic studies in the 1990s focused on the parent drug, ebastine, and its main active metabolite, carebastine, noting that ebastine itself is found at negligible levels in the plasma after oral administration.[3]
Systematic in vitro studies using human liver microsomes were instrumental in identifying the intermediate metabolites. These investigations revealed that ebastine undergoes two primary metabolic transformations: N-dealkylation and hydroxylation. The hydroxylation of the tert-butyl group of ebastine leads to the formation of this compound.[4] This intermediate is then further oxidized to the active metabolite, carebastine. These foundational studies established the sequential nature of ebastine's metabolism and the pivotal, albeit transient, role of this compound.
Metabolic Pathway of this compound
The biotransformation of ebastine to carebastine via this compound is a multi-step process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Formation of this compound
This compound is formed through the hydroxylation of the methyl groups of the tert-butyl moiety of ebastine.[4] In vitro studies with human liver microsomes and expressed CYP enzymes have identified CYP2J2 as the principal enzyme responsible for this reaction. The contribution of CYP3A4 and CYP3A5 to this specific hydroxylation step is significantly lower.
Metabolism of this compound
This compound is a transient intermediate and is further metabolized. It can undergo two primary subsequent reactions:
-
Oxidation to Carebastine : Both CYP2J2 and CYP3A4 contribute to the oxidation of this compound to the main active metabolite, carebastine.
-
N-dealkylation : CYP3A4 is the main enzyme catalyzing the N-dealkylation of this compound to form desalkylebastine.
Studies have shown that the intrinsic clearance (CLint) of this compound is considerably higher than that of both the parent drug, ebastine, and the final active metabolite, carebastine, highlighting its rapid metabolic turnover. In contrast, carebastine is metabolically more stable.
Pharmacological Activity of this compound
The primary contributor to the antihistaminic effects of ebastine is its active metabolite, carebastine. While this compound is a necessary intermediate in the formation of carebastine, there is limited publicly available information on its direct pharmacological activity. In vitro studies on isolated guinea pig trachea have shown that ebastine itself has no effect on histamine-induced contractions, whereas carebastine is a potent inhibitor. The pharmacological activity of this compound at the H1 receptor has not been extensively reported, likely due to its transient nature in vivo and the focus on the more stable and potent carebastine.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of this compound.
Table 1: Intrinsic Clearance of Ebastine and its Metabolites in Human Liver Microsomes
| Compound | Intrinsic Clearance (CLint) (μL/min/pmol P450) | Reference |
| Ebastine | 0.44 | |
| This compound | 1.05 | |
| Carebastine | 0.16 |
Table 2: Contribution of CYP Isoforms to the Metabolism of Ebastine and its Metabolites
| Metabolic Reaction | Primary CYP Isoform(s) | Reference |
| Ebastine → This compound | CYP2J2 | |
| This compound → Carebastine | CYP2J2, CYP3A4 | |
| This compound → Desalkyl-hydroxyebastine | CYP3A4 |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is adapted from studies characterizing the metabolism of ebastine and its metabolites.
Objective: To determine the metabolic stability and identify the metabolites of this compound in vitro.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLMs (final protein concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify the formation of metabolites (e.g., carebastine, desalkyl-hydroxyebastine).
Analytical Method for Quantification of this compound in Plasma
The following is a general protocol for the simultaneous quantification of ebastine, this compound, and carebastine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To accurately quantify the concentration of this compound in plasma samples.
Materials:
-
Plasma samples
-
This compound, ebastine, and carebastine analytical standards
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Reversed-phase C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Precipitate proteins by adding a larger volume of cold acetonitrile (e.g., 300 µL).
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC system.
-
Separate the analytes using a suitable gradient elution on the C18 column.
-
Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the other analytes should be optimized beforehand.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a critical, albeit transient, intermediate in the metabolic activation of ebastine to its primary active metabolite, carebastine. Its formation is predominantly catalyzed by CYP2J2, and it is subsequently metabolized by both CYP2J2 and CYP3A4. Due to its high intrinsic clearance, this compound does not accumulate in the plasma to a significant extent. A comprehensive understanding of the formation and fate of this compound is essential for a complete pharmacokinetic and metabolic profile of ebastine, aiding in the prediction of drug-drug interactions and the overall understanding of its disposition in humans. This guide provides a foundational resource for researchers and professionals involved in the development and study of antihistamines and other drugs that undergo complex metabolic pathways.
References
- 1. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxyebastine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyebastine is the primary active metabolite of ebastine, a non-sedating second-generation H1 antihistamine. Following oral administration, ebastine undergoes extensive first-pass metabolism to form this compound, which is responsible for the majority of the antihistaminergic activity.[1][2][3] A thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability, is crucial for the development of robust and effective pharmaceutical formulations and for ensuring its therapeutic efficacy and safety.
This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of this compound. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide also outlines standardized experimental protocols based on international guidelines that can be employed to generate this critical information.
Solubility Data
A comprehensive search of the available scientific literature did not yield specific quantitative solubility data for this compound in various solvents or across a range of pH values. To facilitate future research and development, the following tables are presented as templates for the systematic recording of such data once generated.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Data Not Available | |||
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) | Method |
| Data Not Available | ||||
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and recommended technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] The following protocol is based on guidelines from the World Health Organization (WHO) and other regulatory bodies.
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (analytical standard)
-
Selected solvents (e.g., water, phosphate buffer pH 1.2, 4.5, 6.8, ethanol, methanol, acetonitrile, etc.)
-
Calibrated analytical balance
-
Shaker bath or orbital shaker with temperature control
-
Centrifuge
-
Validated analytical method for quantification of this compound (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visually apparent.
-
Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary studies.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
To separate any remaining undissolved solid, centrifuge the aliquot at a high speed.
-
Immediately dilute the clear supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the validated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.
-
Perform the analysis in triplicate for each solvent and temperature condition.
-
-
Data Reporting:
-
Express the solubility in mg/mL or other appropriate units.
-
For pH-dependent solubility, record the final pH of the saturated solution.
-
The following diagram illustrates the general workflow for the shake-flask solubility determination.
Stability Data
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants Formed |
| Acid Hydrolysis | Data Not Available | ||||
| Base Hydrolysis | Data Not Available | ||||
| Oxidation | Data Not Available | ||||
| Thermal | Data Not Available | ||||
| Photolytic | Data Not Available |
Experimental Protocol for Stability and Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (analytical standard)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector, LC-MS)
Procedure:
-
Preparation of Test Samples:
-
Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture). The concentration should be suitable for the analytical method.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of hydrochloric acid to the drug solution. Store at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add an equal volume of sodium hydroxide to the drug solution. Store at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add an equal volume of hydrogen peroxide solution to the drug solution. Store at room temperature for a defined period.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating analytical method.
-
The method should be capable of separating the intact drug from all degradation products. Peak purity analysis (e.g., using a PDA detector) should be performed to ensure that the main drug peak is free from co-eluting impurities.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize the major degradation products using techniques such as mass spectrometry (MS).
-
Determine the degradation pathway and kinetics where possible.
-
The logical flow of a forced degradation study is depicted below.
Metabolic Pathway of Ebastine to this compound
This compound is formed through the oxidative metabolism of ebastine. This process is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2J2 and CYP3A4 playing significant roles. This compound is then further metabolized to carebastine. The metabolic stability of this compound is lower than that of its parent drug, ebastine, and its subsequent metabolite, carebastine.
The following diagram illustrates the key steps in the metabolic conversion of ebastine.
Conclusion
While specific quantitative data on the solubility and stability of this compound are not widely published, this guide provides standardized, industry-accepted methodologies for generating this essential information. The outlined protocols for solubility determination using the shake-flask method and for stability assessment through forced degradation studies offer a robust framework for researchers and drug development professionals. Understanding the metabolic pathway from ebastine to this compound is also critical for interpreting pharmacokinetic and pharmacodynamic data. The generation and dissemination of comprehensive solubility and stability data for this compound will be invaluable for the future development of safe, effective, and stable pharmaceutical products containing this active metabolite.
References
- 1. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. who.int [who.int]
- 5. enamine.net [enamine.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Analysis of Hydroxyebastine
References
- 1. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and this compound, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
Application Notes and Protocols for the Laboratory Synthesis of Hydroxyebastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ebastine undergoes extensive metabolism in the liver to form Hydroxyebastine, which is subsequently metabolized to Carebastine[1]. The initial hydroxylation of Ebastine is primarily mediated by the cytochrome P450 enzymes CYP2J2 and CYP3A4[1]. This compound itself is a potent antihistamine and its synthesis is of interest for further pharmacological studies and as a reference standard. This document details two distinct approaches to synthesize this compound in a laboratory setting.
Chemical Structures
| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molar Mass |
| Ebastine | [Image of Ebastine structure] | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one | C32H39NO2 | 469.66 g/mol |
| This compound | [Image of this compound structure] | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one | C32H39NO3 | 485.66 g/mol |
| Carebastine | [Image of Carebastine structure] | 2-[4-[4-(4-benzhydryloxypiperidin-1-yl)butanoyl]phenyl]-2-methylpropanoic acid | C32H37NO4 | 499.64 g/mol |
Proposed Synthesis Protocols
Two primary routes for the synthesis of this compound are presented: a chemical approach based on selective hydroxylation and a biotechnological approach using microbial transformation.
Protocol 1: Chemical Synthesis via Catalytic Hydroxylation
This proposed protocol is based on recent advancements in the selective hydroxylation of sterically hindered C-H bonds, such as those in a tert-butyl group[2]. This method utilizes a manganese catalyst to activate hydrogen peroxide for a targeted oxidation.
Reaction Scheme:
Ebastine + H₂O₂ --(Mn catalyst, Nonafluoro-tert-butyl alcohol)--> this compound
Materials:
-
Ebastine
-
Manganese Catalyst (e.g., an electron-poor Mn complex)
-
Hydrogen Peroxide (H₂O₂)
-
Nonafluoro-tert-butyl alcohol (NFTBA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ebastine in nonafluoro-tert-butyl alcohol.
-
Add the manganese catalyst to the solution.
-
Slowly add hydrogen peroxide to the reaction mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield pure this compound.
Expected Data (Estimated):
| Parameter | Value |
| Yield | 40-60% |
| Purity (Post-purification) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
Protocol 2: Biotransformation using Cunninghamella blakesleeana
This protocol utilizes the metabolic machinery of the fungus Cunninghamella blakesleeana to hydroxylate Ebastine. This method mimics the natural metabolic pathway.
Materials:
-
Cunninghamella blakesleeana culture
-
Sabouraud Dextrose Broth (or other suitable growth medium)
-
Ebastine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Centrifuge
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Acetone
Experimental Procedure:
-
Culture Preparation: Inoculate Cunninghamella blakesleeana into a suitable growth medium and incubate until a dense culture is obtained.
-
Substrate Addition: Prepare a stock solution of Ebastine in DMSO. Add the Ebastine solution to the fungal culture.
-
Incubation: Continue to incubate the culture with the substrate for a predetermined period (e.g., 24-72 hours).
-
Extraction: Separate the fungal mycelia from the culture broth by centrifugation.
-
Acidify the supernatant to approximately pH 2 with 1M HCl and extract with ethyl acetate.
-
Neutralize the remaining aqueous layer with saturated sodium bicarbonate and extract again with ethyl acetate.
-
Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography with a hexane-acetone gradient to isolate this compound.
Expected Data (Estimated):
| Parameter | Value |
| Yield of this compound | 10-25% |
| Purity (Post-purification) | >95% |
| Incubation Time | 48-72 hours |
| Incubation Temperature | 25-28 °C |
Visualizations
Caption: Proposed workflows for the synthesis of this compound.
Caption: Histamine H1 receptor signaling pathway and inhibition by this compound.
Conclusion
The synthesis of this compound can be approached through both chemical and biotechnological methods. The proposed chemical synthesis offers a potentially more direct and scalable route, though it requires further optimization. The biotransformation method provides a greener alternative that directly mimics the metabolic pathway of Ebastine. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. Further experimental work is needed to establish precise reaction conditions, yields, and purification protocols for both proposed routes.
References
Application Notes and Protocols for In Vivo Models in Hydroxyebastine Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyebastine is the primary active metabolite of ebastine, a non-sedating second-generation H1 antihistamine. Following oral administration, ebastine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2J2 and CYP3A4, to form this compound.[1] this compound is subsequently metabolized to carebastine, another pharmacologically active metabolite.[1][2] Understanding the in vivo pharmacokinetics of this compound is crucial for evaluating the efficacy and safety profile of ebastine. These application notes provide an overview of relevant in vivo models and detailed experimental protocols for studying the pharmacokinetics of this compound.
Given that this compound is an intermediate metabolite, most preclinical and clinical pharmacokinetic studies administer the parent drug, ebastine, and subsequently measure the plasma concentrations of its metabolites. Therefore, the data presented herein primarily reflects the pharmacokinetic profile of carebastine, the downstream metabolite of this compound, following ebastine administration. This provides valuable insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the metabolic cascade initiated by this compound formation.
I. In Vivo Models for Pharmacokinetic Studies
The selection of an appropriate animal model is a critical step in preclinical drug development. For antihistamines like this compound, common models include rodents (rats, guinea pigs) and non-rodents (dogs, monkeys).[3] The choice of species should be guided by similarities in metabolic pathways to humans.
1. Rodent Models (Rats, Guinea Pigs):
-
Rationale: Rats are a common choice for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Guinea pigs have also been used and have shown markedly higher plasma concentrations of carebastine compared to other species.[3]
-
Application: Useful for preliminary assessment of absorption, metabolism, and excretion. Studies in rats have been instrumental in understanding the first-pass metabolism of ebastine in the intestine and liver.
2. Non-Rodent Models (Dogs, Monkeys):
-
Rationale: Dogs and monkeys often exhibit metabolic profiles more similar to humans than rodents. The dog is a frequently used non-rodent species for toxicology and pharmacokinetic studies.
-
Application: Provide more predictive data for human pharmacokinetics. Studies in dogs have demonstrated the pharmacokinetic-pharmacodynamic relationship of ebastine and its metabolites.
II. Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of carebastine, the major active metabolite formed from this compound, following oral administration of ebastine in various species. These values provide an indirect measure of the systemic exposure to the metabolic products of this compound.
Table 1: Pharmacokinetic Parameters of Carebastine in Various Animal Species Following a Single Oral Dose of Ebastine (10 mg/kg)
| Species | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Rat | 311 | - | 0.92 |
| Guinea Pig | 2820 | - | 9.4 |
| Dog | 465 | - | 2.4 |
| Monkey | 1036 | - | 1.2 |
Data extracted from a comparative pharmacokinetics study.
Table 2: Pharmacokinetic Parameters of Carebastine in Humans Following a Single Oral Dose of Ebastine
| Dose of Ebastine | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (mg/L·h) |
| 5 mg | 40 | 4-6 | 13.8 - 15.3 | - |
| 10 mg | 90 - 120 | 2.6 - 5.7 | 10.6 ± 2.6 | 1.75 - 2.94 |
| 20 mg | 195 | 4-6 | 13.8 - 15.3 | - |
| 40 mg | 388 | 4-6 | 13.8 - 15.3 | - |
| 50 mg | - | - | 12.5 ± 1.9 | - |
Data compiled from multiple human pharmacokinetic studies.
III. Experimental Protocols
The following are detailed methodologies for key experiments in the in vivo pharmacokinetic study of this compound and its related metabolites.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in rats following oral administration of ebastine.
Materials:
-
Male Wistar rats (250-300g)
-
Ebastine
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week prior to the study with free access to food and water.
-
Dosing: Fast the rats overnight before dosing. Administer a single oral dose of ebastine (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze the plasma concentrations of ebastine, this compound, and carebastine using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Protocol 2: Bioanalytical Method for Quantification in Plasma
Objective: To simultaneously quantify ebastine, this compound, and carebastine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Acetonitrile
-
Ammonium acetate
-
Diethylether
-
Dichloromethane
-
1 M HCl
-
Internal standard (e.g., terfenadine)
-
Plasma samples
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard.
-
Add 1 M HCl.
-
Extract the compounds using a mixture of diethylether and dichloromethane.
-
Vortex and centrifuge the samples.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (e.g., 50:50, v/v).
-
Flow Rate: 0.2 mL/min (isocratic).
-
Column: Reversed-phase C18.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Ebastine: m/z 470.7 → 167.1
-
This compound: m/z 486.7 → 167.1
-
Carebastine: m/z 500.6 → 167.1
-
Terfenadine (IS): m/z 472.7 → 436.0
-
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations in the unknown samples.
IV. Visualizations
Metabolic Pathway of Ebastine
Caption: Metabolic conversion of ebastine to its active metabolites.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
References
- 1. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative pharmacokinetics of the histamine H1-receptor antagonist ebastine and its active metabolite carebastine in rats, guinea pigs, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Hydroxyebastine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyebastine, the primary active metabolite of the second-generation antihistamine ebastine, is a potent and selective antagonist of the histamine H1 receptor. Its therapeutic efficacy in the management of allergic conditions, such as allergic rhinitis and chronic idiopathic urticaria, is attributed to its ability to block the effects of histamine at the H1 receptor. These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the pharmacological activity of this compound. The assays described herein are fundamental for determining the binding affinity, functional antagonism, and inhibitory effect of this compound on mast cell degranulation, key indicators of its antihistaminic potential.
Data Presentation
The following tables summarize the quantitative data that can be obtained from the described cell-based assays for this compound and related compounds. While specific experimental values for this compound are not widely available in public literature, the provided data for the related active metabolite, carebastine, and typical histamine responses serve as a reference for expected outcomes.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| Carebastine | Histamine H1 | [³H]mepyramine | 75.86 | [Not specified] |
| Carebastine | Histamine H1 | Not Specified | 27 ± 4 | [Not specified] |
| This compound | Histamine H1 | [³H]mepyramine | Data to be determined |
Note: The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Antagonism of Histamine-Induced Calcium Flux
| Compound | Cell Line | Agonist | Agonist Concentration | IC₅₀ (nM) |
| Histamine (EC₅₀) | HEK293-H1R | - | - | ~70 |
| This compound | HEK293-H1R | Histamine | EC₈₀ | Data to be determined |
Note: The half-maximal inhibitory concentration (IC₅₀) represents the concentration of an antagonist that inhibits the response to an agonist by 50%.
Table 3: Inhibition of Mast Cell Degranulation
| Compound | Cell Line | Stimulus | IC₅₀ (µM) |
| This compound | RBL-2H3 | Antigen (DNP-BSA) | Data to be determined |
Note: The IC₅₀ for mast cell degranulation indicates the concentration of the compound required to inhibit the release of inflammatory mediators by 50%.
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling and its Antagonism by this compound
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon binding to histamine, activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This compound, as an H1 receptor antagonist, competitively binds to the receptor, preventing histamine from initiating this signaling cascade.
Experimental Workflow for Cell-Based Assays
The general workflow for assessing the activity of this compound involves several key steps, from cell culture to data analysis. The specific details for each assay are provided in the subsequent protocol sections.
Experimental Protocols
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the human histamine H1 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a potent H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 20-40 µg protein/well), a fixed concentration of [³H]mepyramine (typically at its Kₑ), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the 96-well filter plate to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Flux Assay
This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from the cells.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Seeding: Seed HEK293-H1R cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-8 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells simultaneously using the instrument's automated liquid handling.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the histamine-only control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the inhibitory effect of this compound on the degranulation of mast cells, a critical event in the allergic response. The release of the granular enzyme β-hexosaminidase is used as a marker of degranulation.
Materials:
-
Cells: Rat Basophilic Leukemia (RBL-2H3) cell line.
-
Cell Culture Medium: MEM supplemented with 20% FBS and penicillin/streptomycin.
-
Sensitizing Antibody: Anti-dinitrophenyl (DNP) IgE.
-
Antigen: Dinitrophenyl-human serum albumin (DNP-BSA).
-
Test Compound: this compound.
-
Lysis Buffer: 0.1% Triton X-100 in assay buffer.
-
Assay Buffer: Tyrode's buffer (or similar physiological salt solution).
-
Substrate Solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.
-
Stop Solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0.
-
96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding and Sensitization:
-
Seed RBL-2H3 cells in a 96-well plate.
-
Add anti-DNP IgE to the culture medium and incubate overnight to sensitize the cells.
-
-
Inhibition:
-
Wash the cells with assay buffer to remove unbound IgE.
-
Add serial dilutions of this compound to the wells and incubate for 30-60 minutes.
-
-
Stimulation of Degranulation:
-
Add DNP-BSA to the wells to induce degranulation. For a negative control, add assay buffer only. For a positive control (total release), add lysis buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Enzyme Assay:
-
Transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate for 60 minutes at 37°C.
-
Add the stop solution to terminate the reaction.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
-
Analytical Standards and Protocols for Hydroxyebastine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Hydroxyebastine, a primary active metabolite of the antihistamine Ebastine. The following sections outline methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, along with typical specifications for a this compound analytical reference standard.
This compound Analytical Reference Standard
An analytical reference standard is a highly purified compound used as a calibration standard in quantitative and qualitative analyses. A typical Certificate of Analysis (CoA) for a this compound reference standard would include the following specifications:
| Parameter | Specification | Method |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Purity (by LC-MS) | ≥ 98.0% | LC-MS |
| Loss on Drying | ≤ 1.0% | TGA or Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | ICP-MS |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Visual Inspection |
| Storage Conditions | 2-8°C, protect from light | - |
Analytical Methods for this compound
The choice of analytical method for this compound depends on the matrix and the required sensitivity. For complex biological matrices like plasma, a highly sensitive and selective method such as LC-MS/MS is preferred. For bulk drug substance or pharmaceutical formulations, a more accessible HPLC-UV method may be suitable.
LC-MS/MS Method for this compound in Human Plasma
This protocol is adapted from a method for the simultaneous determination of Ebastine and its metabolites.[1]
2.1.1. Experimental Protocol
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., Terfenadine in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 (e.g., 50 mm x 2.0 mm, 4 µm) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (50:50, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | This compound: m/z 486.7 → 167.1Terfenadine (IS): m/z 472.7 → 436.0 |
2.1.2. Quantitative Data
| Parameter | Value |
| Linearity Range | 0.2 - 100 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL[1] |
| Precision (CV%) | < 12.5%[1] |
| Accuracy | > 88%[1] |
2.1.3. Experimental Workflow
Proposed HPLC-UV Method for this compound in Pharmaceutical Formulations
This proposed method is based on a validated HPLC method for the parent drug, Ebastine, and would require validation for this compound.
2.2.1. Experimental Protocol
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: For a tablet formulation, crush a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter a portion of the solution through a 0.45 µm syringe filter. Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu HPLC Class 10A Series or equivalent |
| Column | Phenomenex RP-C18 (250 mm × 4.6 mm i.d., 5 µm) |
| Mobile Phase | Methanol : Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection | UV at 262 nm |
2.2.2. Expected Performance Characteristics (for Validation)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~50 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL |
Metabolic Pathway of Ebastine
Ebastine undergoes extensive first-pass metabolism primarily in the liver. The two main metabolic pathways are N-dealkylation and hydroxylation. This compound is formed through the hydroxylation of Ebastine, a reaction mainly mediated by the cytochrome P450 enzymes CYP2J2 and to a lesser extent, CYP3A4. This compound is then further metabolized to Carebastine.
References
Application Notes and Protocols for Studying Hydroxyebastine Metabolism Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the metabolism of hydroxyebastine, the primary active metabolite of the antihistamine ebastine, using human liver microsomes (HLMs). This in vitro system is a valuable tool in drug development for characterizing metabolic pathways, identifying key enzymes involved, and predicting potential drug-drug interactions.
Introduction
This compound undergoes further metabolism in the liver, primarily through oxidation, leading to the formation of carebastine and desalkylebastine. Understanding the enzymes responsible for these transformations and the kinetics of these reactions is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions. Human liver microsomes, which are subcellular fractions of the liver rich in cytochrome P450 (CYP) enzymes, provide a reliable and convenient in vitro model for these studies.[1][2][3] This document outlines the necessary protocols for conducting such studies, from incubation to analysis.
Metabolic Pathways of this compound
In human liver microsomes, this compound is primarily metabolized via two main pathways:
-
N-dealkylation: This reaction is mainly catalyzed by the cytochrome P450 enzyme CYP3A4, with some contribution from CYP3A5, leading to the formation of desalkylebastine.[4][5]
-
Hydroxylation to Carebastine: The formation of carebastine from this compound is mediated by both CYP2J2 and CYP3A4.
Caption: Metabolic pathways of this compound in human liver microsomes.
Quantitative Data Summary
The following table summarizes the intrinsic clearance (CLint) values for the metabolism of this compound by specific CYP enzymes as determined in studies with human liver microsomes.
| Substrate | Metabolite | CYP Isoform | Intrinsic Clearance (CLint) (μL/min/pmol P450) | Reference |
| This compound | Desalkylebastine | CYP3A4 | 1.05 | |
| This compound | Desalkylebastine | CYP3A5 | Contribution noted, but specific CLint not provided | |
| This compound | Carebastine | CYP2J2 & CYP3A4 | Contribution noted, but specific CLint not provided |
Experimental Protocols
The following protocols provide a general framework for studying this compound metabolism. Optimization of specific parameters such as substrate and protein concentrations may be necessary.
Experimental Workflow
Caption: General workflow for in vitro metabolism studies.
Incubation of this compound with Human Liver Microsomes
Materials and Reagents:
-
Pooled human liver microsomes (stored at -80°C)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or ethyl acetate)
-
Purified water
-
Incubator with agitation
-
Microcentrifuge tubes
-
Pipettes
Protocol:
-
Thawing Microsomes: Thaw the human liver microsomes on ice immediately before use.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (a final protein concentration of 0.2-0.5 mg/mL is recommended).
-
This compound solution (final concentration to be optimized, typically in the range of 1-10 µM).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution or NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes). Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to determine the rate of metabolism.
-
Termination of Reaction: Stop the reaction at each time point by adding a volume of ice-cold organic solvent (e.g., 200 µL of acetonitrile). The zero-time point control is prepared by adding the termination solvent before the addition of NADPH.
-
Sample Processing:
-
Vortex the samples thoroughly.
-
Centrifuge the tubes at a high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Controls:
-
Zero-time point: To account for any non-enzymatic degradation.
-
No NADPH: To confirm that the metabolism is NADPH-dependent (a hallmark of CYP-mediated reactions).
-
Heat-inactivated microsomes: To ensure that the observed metabolism is enzymatic.
LC-MS/MS Analysis for Metabolite Quantification
Instrumentation and Method:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the preferred analytical tool for its sensitivity and specificity.
-
Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of this compound and its metabolites. The mobile phase often consists of a gradient of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).
-
Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for accurate quantification. Specific precursor-to-product ion transitions for each analyte need to be determined.
Example Mass Transitions (from a study on ebastine and its metabolites):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 486.7 | 167.1 |
| Carebastine | 500.6 | 167.1 |
| Desalkylebastine | 268.4 | 167.1 |
Data Analysis:
The concentration of this compound remaining and the amount of each metabolite formed at each time point are determined by comparing their peak areas to a standard curve of the respective authentic standards. From this data, the rate of metabolism and kinetic parameters such as intrinsic clearance can be calculated.
Conclusion
The use of human liver microsomes is a robust and essential method for characterizing the metabolism of this compound. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the metabolic fate of this compound, contributing to a better understanding of its pharmacology and safety profile.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - UZ [thermofisher.com]
- 2. oyc.co.jp [oyc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Monoclonal Antibodies for Hydroxyebastine Detection: A Review of Current Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyebastine is the primary active metabolite of ebastine, a second-generation H1 histamine antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria. The quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While chromatographic methods are prevalent, immunoassays utilizing monoclonal antibodies offer a high-throughput and sensitive alternative. This document provides an overview of the principles and methodologies related to the development and application of monoclonal antibodies for the detection of this compound.
Principle of Monoclonal Antibody-Based Detection
The detection of small molecules like this compound using monoclonal antibodies typically relies on a competitive immunoassay format. In this setup, a known amount of labeled this compound (e.g., conjugated to an enzyme like HRP) competes with the unlabeled this compound present in the sample for a limited number of binding sites on a specific monoclonal antibody. The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample.
Workflow for Development and Application
The development and application of a monoclonal antibody-based assay for this compound involves a series of well-defined steps, from antigen preparation to assay validation.
Experimental Protocols
Production of Anti-Hydroxyebastine Monoclonal Antibodies
The generation of monoclonal antibodies specific to a small molecule like this compound requires its conjugation to a larger carrier protein to elicit a robust immune response.
Methodology:
-
Hapten Synthesis: A derivative of this compound containing a reactive functional group (e.g., a carboxyl or amino group) is synthesized. This group facilitates conjugation to a carrier protein.
-
Carrier Protein Conjugation: The this compound derivative is covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for screening.
-
Immunization: Mice (e.g., BALB/c) are immunized with the this compound-BSA conjugate emulsified in an adjuvant. Booster injections are administered to enhance the immune response.
-
Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells. These cells are cultured in a selective medium (e.g., HAT medium) to allow only the fused cells to grow.
-
Screening: The culture supernatants from the hybridoma cells are screened for the presence of antibodies that bind to this compound-OVA conjugate using an enzyme-linked immunosorbent assay (ELISA). Wells showing high affinity and specificity are selected.
-
Cloning and Expansion: Selected hybridoma cells are cloned by limiting dilution to ensure the monoclonality of the antibody-producing cells. The selected clones are then expanded to produce larger quantities of the monoclonal antibody.
-
Antibody Purification and Characterization: The monoclonal antibodies are purified from the culture supernatant or ascites fluid using protein A/G affinity chromatography. The purified antibodies are then characterized for their isotype, affinity (e.g., by Surface Plasmon Resonance), and specificity.
Development of a Competitive ELISA for this compound Detection
A competitive ELISA is a common format for the quantification of small molecules.
Methodology:
-
Coating: A microtiter plate is coated with a fixed concentration of anti-hydroxyebastine monoclonal antibody.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., BSA or non-fat milk in PBS).
-
Competition: Standards containing known concentrations of this compound and unknown samples are pre-incubated with a fixed amount of HRP-conjugated this compound. This mixture is then added to the antibody-coated wells.
-
Incubation and Washing: The plate is incubated to allow the free and HRP-labeled this compound to compete for binding to the immobilized antibody. The plate is then washed to remove unbound components.
-
Substrate Addition: A substrate for HRP (e.g., TMB) is added to the wells, resulting in a colorimetric reaction.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm). A standard curve is generated by plotting the OD values against the corresponding this compound concentrations. The concentration of this compound in the unknown samples is then determined by interpolating their OD values on the standard curve.
Data Presentation
The performance of the developed monoclonal antibody and the resulting immunoassay should be thoroughly validated. The key parameters are summarized below.
Table 1: Performance Characteristics of the Anti-Hydroxyebastine Monoclonal Antibody
| Parameter | Method | Typical Value |
| Antibody Isotype | Isotyping Kit | IgG1, kappa |
| Affinity (KD) | Surface Plasmon Resonance | 10⁻⁸ - 10⁻¹⁰ M |
| Purity | SDS-PAGE | >95% |
Table 2: Validation Parameters of the this compound Competitive ELISA
| Parameter | Description | Acceptance Criteria |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably distinguished from zero. | To be determined empirically. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy. | To be determined empirically. |
| Linear Range | The concentration range over which the assay is linear. | R² > 0.99 |
| Precision (Intra- and Inter-assay) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | CV < 15% |
| Accuracy (Recovery) | The closeness of the measured value to the true value. | 85-115% |
| Specificity (Cross-reactivity) | The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present. | Cross-reactivity with ebastine and other metabolites should be minimal. |
Conclusion
The development of high-quality monoclonal antibodies is a cornerstone for establishing a reliable and sensitive immunoassay for this compound detection. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development and analysis. A thoroughly validated monoclonal antibody-based assay can serve as a valuable tool for high-throughput screening and routine monitoring of this compound levels in various biological samples.
Solid-Phase Extraction of Hydroxyebastine from Plasma: An Application Note and Protocol
Abstract
This document provides a detailed methodology for the solid-phase extraction (SPE) of hydroxyebastine, the primary active metabolite of ebastine, from human plasma. The protocol is designed for robust and reliable sample clean-up prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note includes a comprehensive experimental protocol, expected performance data, and visual workflows to facilitate implementation in a bioanalytical laboratory setting.
Introduction
This compound, also known as carebastine, is the pharmacologically active carboxylic acid metabolite of ebastine, a second-generation H1 histamine receptor antagonist. Accurate quantification of this compound in plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. Solid-phase extraction is a widely adopted technique for the purification and concentration of analytes from complex biological matrices like plasma. It offers significant advantages over other sample preparation methods, such as protein precipitation and liquid-liquid extraction, by providing cleaner extracts, reducing matrix effects, and improving assay sensitivity and robustness.
This protocol leverages a reversed-phase SPE mechanism, which is well-suited for the extraction of moderately non-polar compounds like this compound from an aqueous matrix such as plasma.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for the development of an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₉NO₃ | PubChem |
| Molecular Weight | 485.7 g/mol | PubChem |
| pKa (most basic) | 8.19 (Predicted) | Not explicitly found, but inferred from similar structures |
| LogP | 5.8 (Predicted) | Not explicitly found, but inferred from similar structures |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and analytical instrumentation used.
Materials and Reagents
-
This compound analytical standard
-
Internal standard (IS) (e.g., deuterated this compound or a structurally similar compound)
-
Human plasma (K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
Equipment
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
-
LC-MS/MS system
Solution Preparation
-
Internal Standard (IS) Working Solution: Prepare a suitable concentration of the IS in methanol or another appropriate solvent.
-
Sample Pre-treatment Solution: 4% Phosphoric Acid in Water.
-
Wash Solution 1: 5% Methanol in deionized water.
-
Wash Solution 2: 20% Methanol in deionized water.
-
Elution Solution: 2% Ammonium hydroxide in methanol.
-
Reconstitution Solution: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid.
SPE Procedure
A detailed workflow for the solid-phase extraction of this compound from plasma is outlined below.
Detailed Steps:
-
Sample Pre-treatment:
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 13,000 rpm for 5 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Ensure the sorbent bed does not go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvent.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis. Optimization will be necessary.
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | m/z 486.7 → 167.1[1] |
Expected Performance
The following table summarizes typical validation parameters that should be assessed for the bioanalytical method. The values presented are illustrative and should be established during method validation.
| Parameter | Expected Range |
| Linearity Range | 0.2 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |
| Extraction Recovery | > 85% |
| Matrix Effect | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the sample preparation steps and the final analytical outcome.
References
Application Notes and Protocols for Hydroxyebastine Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Hydroxyebastine is the primary active metabolite of ebastine, a second-generation H1 antihistamine. Understanding its potential for drug-drug interactions (DDIs) is a critical component of its safety assessment. These application notes provide detailed protocols for in vitro studies designed to evaluate the potential of this compound to inhibit or induce major drug-metabolizing enzymes and to interact with key drug transporters, in accordance with regulatory guidelines.
The metabolism of ebastine is complex, involving sequential oxidative processes. Ebastine is extensively metabolized to desalkylebastine and this compound. This compound is then further metabolized to carebastine.[1][2][3] Key cytochrome P450 (CYP) enzymes involved are CYP3A4 and CYP2J2. Specifically, the hydroxylation of ebastine to this compound is predominantly mediated by CYP2J2, while the dealkylation of ebastine and its metabolites is mainly catalyzed by CYP3A4.[1][2] Given the significant role of these enzymes in the metabolism of numerous drugs, it is crucial to investigate this compound's potential to modulate their activity.
2. Experimental Protocols
The following protocols are designed to meet the standards outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
2.1. Cytochrome P450 (CYP) Inhibition Assays
This assay determines the potential of this compound to inhibit the activity of major CYP isoforms.
2.1.1. Objective
To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP enzymes.
2.1.2. Materials
-
Human Liver Microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2J2).
-
This compound (test compound).
-
CYP-specific probe substrates and their corresponding metabolites (see Table 1).
-
Known CYP-specific inhibitors (positive controls, see Table 1).
-
NADPH regenerating system.
-
Phosphate buffer.
-
Acetonitrile or methanol for reaction termination.
-
96-well plates.
-
LC-MS/MS for metabolite quantification.
Table 1: CYP Isoforms, Probe Substrates, and Inhibitors
| CYP Isoform | Probe Substrate | Metabolite Measured | Known Inhibitor (Positive Control) |
| CYP1A2 | Phenacetin | Acetaminophen | Furafylline |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Gemfibrozil |
| CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-hydroxymephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-hydroxymidazolam | Ketoconazole |
| CYP2J2 | Astemizole | O-desmethylastemizole | Danazol |
2.1.3. Experimental Workflow
Caption: Workflow for the in vitro CYP inhibition assay.
2.1.4. Protocol
-
Prepare serial dilutions of this compound and the positive control inhibitor in a suitable solvent.
-
In a 96-well plate, add human liver microsomes (or recombinant CYP enzyme), phosphate buffer, and the test compound/inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.
-
Incubate for a specific time at 37°C (e.g., 15-60 minutes, depending on the CYP isoform and substrate).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic model.
2.1.5. Data Presentation
The results should be summarized in a table as shown below.
Table 2: IC50 Values of this compound for CYP Isoforms
| CYP Isoform | This compound IC50 (µM) | Positive Control IC50 (µM) |
| CYP1A2 | ||
| CYP2B6 | ||
| CYP2C8 | ||
| CYP2C9 | ||
| CYP2C19 | ||
| CYP2D6 | ||
| CYP3A4 | ||
| CYP2J2 |
2.2. Cytochrome P450 (CYP) Induction Assays
This assay evaluates the potential of this compound to induce the expression of key CYP enzymes.
2.2.1. Objective
To determine if this compound can induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.
2.2.2. Materials
-
Cryopreserved or fresh human hepatocytes.
-
Hepatocyte culture medium.
-
This compound (test compound).
-
Positive control inducers (see Table 3).
-
Negative control (e.g., flumazenil).
-
CYP-specific probe substrates.
-
Reagents for mRNA extraction and qRT-PCR, or kits for measuring enzyme activity.
-
LC-MS/MS for metabolite quantification.
Table 3: Positive Controls for CYP Induction
| CYP Isoform | Positive Control Inducer |
| CYP1A2 | Omeprazole |
| CYP2B6 | Phenobarbital |
| CYP3A4 | Rifampicin |
2.2.3. Experimental Workflow
Caption: Workflow for the in vitro CYP induction assay.
2.2.4. Protocol
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates and allow them to attach.
-
Culture the hepatocytes for 24-48 hours.
-
Treat the cells with various concentrations of this compound, positive controls, and a vehicle control for 48-72 hours, refreshing the medium daily.
-
After the treatment period, assess cell viability using a suitable method (e.g., MTT assay).
-
To measure enzyme activity, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.
-
Collect the supernatant and analyze for metabolite formation using LC-MS/MS.
-
Alternatively, for mRNA analysis, wash the cells, lyse them, and extract the total RNA.
-
Perform qRT-PCR to quantify the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.
-
Calculate the fold induction relative to the vehicle control.
-
If a concentration-dependent increase is observed, determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect).
2.2.5. Data Presentation
Summarize the induction data in the following tables.
Table 4: CYP Induction - Enzyme Activity
| CYP Isoform | Treatment | Fold Induction (Mean ± SD) | EC50 (µM) | Emax (fold) |
| CYP1A2 | This compound | |||
| Omeprazole | ||||
| CYP2B6 | This compound | |||
| Phenobarbital | ||||
| CYP3A4 | This compound | |||
| Rifampicin |
Table 5: CYP Induction - mRNA Expression
| CYP Isoform | Treatment | Fold Induction (Mean ± SD) | EC50 (µM) | Emax (fold) |
| CYP1A2 | This compound | |||
| Omeprazole | ||||
| CYP2B6 | This compound | |||
| Phenobarbital | ||||
| CYP3A4 | This compound | |||
| Rifampicin |
2.3. Drug Transporter Interaction Assays
These assays determine if this compound is a substrate or inhibitor of clinically relevant drug transporters.
2.3.1. Objective
To evaluate the interaction of this compound with key uptake (e.g., OATP1B1, OATP1B3, OCT2, OAT1, OAT3) and efflux (e.g., P-gp, BCRP) transporters.
2.3.2. Materials
-
Cell lines overexpressing a specific transporter (e.g., MDCKII-P-gp, Caco-2, HEK293-OATP1B1).
-
Control cell lines (not expressing the transporter).
-
This compound (test compound).
-
Known substrates and inhibitors for each transporter (see Table 6).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Scintillation fluid and counter (if using radiolabeled substrates) or LC-MS/MS.
Table 6: Transporters, Probe Substrates, and Inhibitors
| Transporter | Cell System | Probe Substrate | Known Inhibitor |
| Efflux | |||
| P-gp (MDR1) | MDCKII-MDR1, Caco-2 | Digoxin | Verapamil |
| BCRP | MDCKII-BCRP, Caco-2 | Estrone-3-sulfate | Ko143 |
| Uptake | |||
| OATP1B1 | HEK293-OATP1B1 | Estradiol-17β-glucuronide | Rifampicin |
| OATP1B3 | HEK293-OATP1B3 | Cholecystokinin-8 (CCK-8) | Rifampicin |
| OCT2 | HEK293-OCT2 | Metformin | Cimetidine |
| OAT1 | HEK293-OAT1 | Para-aminohippurate (PAH) | Probenecid |
| OAT3 | HEK293-OAT3 | Estrone-3-sulfate | Probenecid |
2.3.3. Logical Framework for Transporter Interaction Studies
Caption: Decision tree for transporter interaction studies.
2.3.4. Protocol for Inhibition Assay
-
Plate the transporter-expressing cells in 96-well plates.
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor in transport buffer at 37°C.
-
Add the specific probe substrate to initiate the uptake/transport.
-
Incubate for a defined period at 37°C.
-
Stop the transport by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular concentration of the probe substrate using LC-MS/MS or scintillation counting.
-
Calculate the percent inhibition and determine the IC50 value.
2.3.5. Protocol for Substrate Assay (Efflux Transporters)
-
Plate the transporter-expressing cells (e.g., MDCKII-P-gp) and control cells on permeable supports (e.g., Transwell plates).
-
Allow the cells to form a confluent monolayer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At various time points, take samples from the opposite chamber.
-
Measure the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) in both directions (A to B and B to A).
-
The efflux ratio is calculated as Papp(B to A) / Papp(A to B). An efflux ratio significantly greater than 2 in the expressing cells compared to control cells suggests that this compound is a substrate.
2.3.6. Data Presentation
Table 7: Transporter Inhibition by this compound
| Transporter | This compound IC50 (µM) | Positive Control IC50 (µM) |
| P-gp | ||
| BCRP | ||
| OATP1B1 | ||
| OATP1B3 | ||
| OCT2 | ||
| OAT1 | ||
| OAT3 |
Table 8: Substrate Potential of this compound
| Transporter | Cell Line | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio |
| P-gp | MDCKII-MDR1 | |||
| MDCKII (Control) | ||||
| BCRP | MDCKII-BCRP | |||
| MDCKII (Control) |
The described in vitro assays provide a comprehensive framework for evaluating the drug-drug interaction potential of this compound. The data generated from these studies are essential for predicting clinical DDIs and ensuring the safe use of this compound in combination with other medications. A thorough understanding of its interactions with CYP enzymes and drug transporters will inform clinical study design and provide critical information for drug labeling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxyebastine Synthesis
Welcome to the technical support center for the chemical synthesis of Hydroxyebastine (Carebastine). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Synthesis Overview and Workflow
This compound, the active carboxylic acid metabolite of Ebastine, is typically synthesized through multi-step pathways.[1] A common strategy involves the alkylation of a substituted piperidine with a butyrophenone derivative, followed by transformations to install the dimethylacetic acid moiety. The overall workflow requires careful control of several critical process parameters to ensure high yield and purity.[1]
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My overall reaction yield is consistently low. What are the most common causes and how can I address them?
Low overall yield can stem from issues in multiple stages of the synthesis. A systematic approach is crucial for diagnosis.
-
Cause 1: Purity of Starting Materials: Variations in the purity or impurity profile of starting materials and reagents can significantly impact the reaction outcome.[1] For example, the presence of moisture can quench sensitive reagents like Grignard reagents.[2][3]
-
Solution: Ensure all starting materials and solvents are of high purity and appropriately dried. Use anhydrous solvents for moisture-sensitive steps. Characterize raw materials (e.g., via NMR, GC-MS) before use if quality is uncertain.
-
-
Cause 2: Suboptimal Reaction Conditions: Deviations in critical parameters such as temperature, pH, reaction time, and mixing speed can alter reaction kinetics and promote the formation of side products.
-
Solution: Methodically optimize each parameter. For instance, lower temperatures in Grignard reactions can minimize side reactions. For alkylation steps, ensure the temperature is sufficient for the reaction to proceed to completion without degrading the product.
-
-
Cause 3: Inefficient Purification: Product loss during work-up and purification steps like crystallization, filtration, or chromatography can drastically reduce the isolated yield.
-
Solution: Optimize the purification protocol. For crystallization, screen different solvents and solvent ratios to maximize recovery. For chromatography, ensure the chosen stationary and mobile phases provide good separation from impurities to avoid collecting mixed fractions.
-
References
Technical Support Center: Stabilizing Hydroxyebastine in Biological Samples
Welcome to the technical support center for the analysis of hydroxyebastine in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and accurate quantification of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound is an active metabolite of ebastine, a second-generation antihistamine. The stability of drug metabolites in biological matrices like plasma and serum is a critical factor in bioanalytical method validation.[1][2] Degradation of this compound ex vivo can lead to inaccurate quantification, resulting in unreliable pharmacokinetic and toxicokinetic data.[3]
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
Several factors can influence the stability of drug metabolites, including:
-
Temperature: Both high and fluctuating temperatures can accelerate degradation.[1]
-
pH: The pH of the sample and any solutions used during extraction can impact the chemical stability of the analyte.
-
Enzymatic Degradation: Plasma and other biological matrices contain various enzymes that can metabolize drugs and their metabolites.[1]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible molecules.
-
Choice of Anticoagulant: The type of anticoagulant used for plasma collection can influence analyte stability.
Q3: How is this compound metabolized, and how does this affect its stability?
Ebastine is metabolized to this compound, which is then further metabolized to carebastine. Studies have shown that carebastine is metabolically more stable than this compound. This suggests that this compound is susceptible to further metabolic conversion in vitro, which can be a source of instability in collected samples.
Q4: What are the recommended storage conditions for plasma samples containing this compound?
For long-term storage, it is recommended to keep plasma and serum samples at ultra-low temperatures, such as -80°C. Some studies have shown that many common clinical chemistry analytes in serum are stable for up to 3 months when stored at -20°C. However, for sensitive drug metabolites, colder temperatures are generally preferred to minimize degradation. For short-term storage, such as on the benchtop during sample processing, it is crucial to keep samples on ice or at a controlled cool temperature (e.g., 4°C).
Q5: How many freeze-thaw cycles are acceptable for samples containing this compound?
While specific data for this compound is limited, it is a general best practice to minimize freeze-thaw cycles. For many analytes, up to three to five freeze-thaw cycles may be acceptable without significant degradation. However, it is crucial to validate the freeze-thaw stability of this compound for your specific analytical method. One study on various serum analytes found that many were stable for up to ten freeze-thaw cycles, but this should be confirmed for each specific compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during sample collection and handling: Enzymatic activity in whole blood before centrifugation. | - Process blood samples as quickly as possible after collection.- Keep samples on ice during handling.- Consider the use of enzyme inhibitors if significant degradation is observed. |
| Degradation during storage: Improper storage temperature or repeated freeze-thaw cycles. | - Ensure samples are stored at -80°C for long-term storage.- Aliquot samples upon first thaw to avoid multiple freeze-thaw cycles. | |
| Inefficient extraction: The extraction procedure is not optimal for this compound. | - Optimize the extraction solvent and pH.- Ensure complete evaporation of the organic solvent and proper reconstitution of the residue. | |
| High variability in results | Inconsistent sample handling: Differences in time between collection and processing or storage conditions. | - Standardize the entire sample handling and processing workflow.- Use a consistent number of freeze-thaw cycles for all samples. |
| Matrix effects: Endogenous components in the biological matrix interfere with ionization in the mass spectrometer. | - Use a stable isotope-labeled internal standard for this compound.- Optimize the chromatographic separation to separate this compound from interfering matrix components. | |
| Presence of unexpected peaks in the chromatogram | Metabolic conversion: this compound is being converted to carebastine or other metabolites in vitro. | - Minimize the time samples are kept at room temperature.- Analyze samples as soon as possible after preparation. |
| Contamination: Contamination from collection tubes, solvents, or labware. | - Use high-purity solvents and reagents.- Pre-screen all collection tubes and labware for potential contaminants. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the stability of its parent drug, ebastine, and its more stable metabolite, carebastine, under various conditions. These can serve as a conservative reference for designing stability studies for this compound.
| Analyte | Stability Test | Conditions | Concentration Levels | Results | Reference |
| Ebastine | Freeze-Thaw Stability | Five cycles | Low and High QC | Stable | |
| Bench-Top Stability (Processed Samples) | Room temperature for 119 hours | Low and High QC | Stable | ||
| Long-Term Stability | -20°C for 90 days | Low and High QC | Stable | ||
| Carebastine | Freeze-Thaw Stability | Five cycles | Low and High QC | Stable | |
| Bench-Top Stability (Processed Samples) | Room temperature for 119 hours | Low and High QC | Stable | ||
| Long-Term Stability | -20°C for 90 days | Low and High QC | Stable | ||
| This compound | Freeze-Thaw Stability | Recommended: 3-5 cycles | Low and High QC | To be determined by validation | |
| Bench-Top Stability (Unprocessed) | Recommended: Test at room temp for expected handling time | Low and High QC | To be determined by validation | ||
| Bench-Top Stability (Processed) | Recommended: Test at autosampler temp for expected run time | Low and High QC | To be determined by validation | ||
| Long-Term Stability | Recommended: -80°C for the duration of the study | Low and High QC | To be determined by validation |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
This protocol outlines the steps for collecting and processing blood samples to obtain plasma for this compound analysis.
Protocol 2: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of ebastine and its metabolites.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Ebastine
The following diagram illustrates the metabolic conversion of ebastine to this compound and subsequently to carebastine. Understanding this pathway is crucial for interpreting analytical results and troubleshooting potential issues related to metabolite interconversion.
Decision Tree for Troubleshooting Low Analyte Response
This logical diagram provides a step-by-step guide to troubleshooting low signal intensity for this compound in your analytical runs.
References
Hydroxyebastine HPLC Analysis: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Hydroxyebastine.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound and how can I fix it?
Peak tailing, where a peak has an asymmetry factor greater than 1.2, is the most frequent issue encountered with basic compounds like this compound.[1][2] The primary cause is secondary interactions between the basic amine functional group in this compound and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][3][4] These interactions lead to multiple retention mechanisms, causing some molecules to lag behind and create a "tail".
Solutions:
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing their interaction with the positively charged this compound. Using a buffer like a 10-50 mM phosphate buffer is crucial to maintain a stable pH.
-
Use an End-Capped Column: Employ a highly deactivated, end-capped column. End-capping blocks many of the residual silanol groups, reducing the sites available for secondary interactions.
-
Add a Competing Base: Introduce a "silanol suppressor" like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5 mM). The competing base will interact with the silanol groups, leaving fewer available to interact with your analyte.
-
Check for Column Contamination: Contaminants can create active sites that cause tailing. Flushing the column with a strong solvent may resolve the issue. If the problem persists, the column may need replacement.
Q2: My this compound peak is exhibiting fronting. What are the likely causes?
Peak fronting, where the first half of the peak is broader than the second, is often caused by column overload or solvent mismatch issues.
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column. This causes excess molecules to travel through the column faster, leading to fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause the analyte to move too quickly at the start, distorting the peak.
-
Solution: Whenever possible, dissolve the this compound sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Column Collapse or Voids: A physical change or degradation of the column packing can lead to uneven flow paths and fronting. This can be caused by operating outside the column's recommended pH or temperature limits.
-
Solution: Ensure your method parameters are within the column's specifications. If a void has formed, the column will likely need to be replaced.
-
Q3: Why is my this compound peak splitting into two or more peaks?
Peak splitting can indicate either an instrumental problem affecting all peaks or a chemistry-related issue specific to your analyte.
Troubleshooting Steps:
-
Determine the Scope: Check if all peaks in the chromatogram are splitting or just the this compound peak.
-
All Peaks Splitting: This points to a problem before the column. Common causes include a partially blocked inlet frit or a void at the head of the column. The blockage creates an uneven flow of the sample onto the column. Try backflushing the column or replacing the frit. If a void has formed, the column needs replacement.
-
Only this compound Peak Splitting: This suggests a method-related or chemical issue.
-
-
Investigate Method-Related Causes:
-
Sample Solvent Mismatch: A strong injection solvent can cause the sample to spread unevenly upon injection. Try injecting a smaller volume or dissolving the sample in the mobile phase.
-
Co-elution: You may have two different components eluting very close together. Adjusting the mobile phase composition, temperature, or flow rate may improve the separation.
-
On-Column Degradation: The analyte could be degrading on the column, creating a secondary peak.
-
Contamination: Contamination in the stationary phase could create alternative flow paths or interactions.
-
HPLC Parameter Optimization for this compound
The following table provides recommended starting conditions and optimization ranges for the HPLC analysis of this compound to achieve good peak shape.
| Parameter | Recommended Starting Condition | Optimization Range / Remarks |
| Column | C18 or C8, end-capped, 4.6 x 150 mm, 5 µm | Use columns from reputable manufacturers known for low silanol activity. Shorter columns (50-100 mm) with smaller particles (1.8-3.5 µm) can increase throughput. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 | Buffers like phosphate or acetate are essential. Adjusting pH between 2.5 and 4.0 is critical to minimize silanol interactions. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides sharper peaks and lower backpressure compared to MeOH. |
| Elution Mode | Isocratic (e.g., 60% A, 40% B) or Gradient | Start with isocratic. Use a gradient if other sample components are present and need to be separated. |
| Flow Rate | 1.0 mL/min | Adjust between 0.8 - 1.5 mL/min to optimize resolution and analysis time. |
| Column Temp. | 30 °C | Increasing temperature (e.g., to 40 °C) can sometimes improve peak shape and reduce viscosity, but check column stability limits. |
| Injection Vol. | 10 µL | Can be optimized between 5 - 20 µL. Keep it consistent. Overloading can cause fronting. |
| Detection | UV at ~254 nm | Select a wavelength where this compound has significant absorbance for better sensitivity. |
| Sample Diluent | Initial Mobile Phase Composition | This is crucial to prevent peak distortion. If analyte solubility is low, use a solvent weaker than the mobile phase. |
Standard Experimental Protocol
This protocol provides a general methodology for the HPLC analysis of this compound.
1. Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Organic Phase (B): Use HPLC-grade Acetonitrile.
-
Working Mobile Phase: For isocratic elution, premix the aqueous and organic phases in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration before use to prevent air bubbles in the system.
2. Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration.
-
Sample Preparation: Dissolve the sample matrix containing this compound in the mobile phase. Ensure the sample is fully dissolved. Use filtration (e.g., 0.45 µm syringe filter) to remove any particulate matter that could block the column frit.
3. HPLC Instrument Setup and Execution:
-
System Purge: Purge the HPLC system with the prepared mobile phase to remove any air and previous solvents.
-
Column Equilibration: Equilibrate the column with the mobile phase at the set flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This typically requires flushing with 10-20 column volumes.
-
Sequence Setup: Set up the injection sequence, including blanks (mobile phase), standard solutions, and samples.
-
Data Acquisition: Begin the run and collect the chromatograms. Ensure the run time is sufficient to elute any late-eluting peaks from previous injections.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues during this compound analysis.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
Technical Support Center: Optimizing Hydroxyebastine Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of Hydroxyebastine using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and robust detection of this active metabolite of ebastine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound detection?
A1: Electrospray ionization (ESI) in the positive ion mode is the recommended method for the detection of this compound. This is due to the presence of a tertiary amine in its structure, which is readily protonated to form a stable [M+H]⁺ ion, leading to enhanced sensitivity.
Q2: What are the recommended multiple reaction monitoring (MRM) transitions for this compound?
A2: For quantitative analysis, the recommended MRM transition for this compound is monitoring the protonated precursor ion at m/z 486.7 and its characteristic product ion at m/z 167.1.[1] A secondary transition can be used for confirmation if required.
Q3: I am not observing a strong signal for this compound. What are the common causes?
A3: A weak or absent signal for this compound can be attributed to several factors:
-
Incorrect Ionization Mode: Ensure you are operating in the positive ion mode (ESI+).
-
Suboptimal Ion Source Parameters: Verify that the capillary voltage, cone voltage, source temperature, and gas flows are appropriately set. Refer to the instrument parameter tables below for recommended starting points.
-
Sample Preparation Issues: Inefficient extraction from the biological matrix or the presence of ion-suppressing agents can significantly reduce the signal. Consider optimizing your sample clean-up procedure.
-
LC Method: Poor chromatographic peak shape or co-elution with interfering compounds can diminish sensitivity. Ensure your LC method provides good separation and peak focusing.
Q4: What are the common adducts observed for this compound in ESI+ mode?
A4: Besides the primary protonated molecule ([M+H]⁺), other common adducts that may be observed for compounds with tertiary amines like this compound in positive ESI mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. The presence and intensity of these adducts can be influenced by the purity of solvents and the sample matrix.
Troubleshooting Guides
Problem: Poor or No Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | - Verify operation in positive electrospray ionization (ESI+) mode. - Confirm the correct MRM transition (Precursor: 486.7 m/z, Product: 167.1 m/z).[1] - Ensure ion source parameters (capillary voltage, cone voltage, temperatures, gas flows) are within the optimal range. |
| Sample Preparation Inefficiency | - Evaluate the efficiency of your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. - Ensure the pH of the extraction solvent is appropriate for this compound. |
| Ion Suppression | - Perform a post-column infusion experiment to identify regions of ion suppression. - Improve sample cleanup to remove interfering matrix components. - Adjust the chromatographic method to separate this compound from the suppression zone. |
| Instrument Malfunction | - Check for leaks in the LC or MS system. - Ensure the ESI needle is not clogged and is positioned correctly. - Confirm that the mass spectrometer is properly tuned and calibrated. |
Problem: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or System | - Use high-purity, LC-MS grade solvents and additives. - Flush the LC system and clean the ion source. |
| Matrix Effects | - Implement a more rigorous sample preparation method to remove matrix interferences. |
| Electronic Noise | - Ensure proper grounding of the instrument and check for sources of electronic interference. |
Problem: Inconsistent Results (Poor Reproducibility)
| Possible Cause | Troubleshooting Steps |
| Variability in Sample Preparation | - Ensure consistent and precise execution of the sample extraction protocol. - Use an appropriate internal standard to compensate for variations. |
| Unstable ESI Spray | - Check for blockages in the spray needle. - Optimize nebulizer gas flow and spray voltage for a stable spray. - Ensure the mobile phase composition is consistent. |
| Fluctuations in Instrument Performance | - Allow the mass spectrometer to stabilize before analysis. - Regularly perform system suitability tests to monitor instrument performance. |
Data Presentation
Table 1: Recommended Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (m/z) | 486.7 | [1] |
| Product Ion (m/z) | 167.1 | [1] |
| Dwell Time | 200 ms | Typical starting value |
| Inter-scan Delay | 5 ms | Typical starting value |
Table 2: Typical Ion Source Parameters for Antihistamine Analysis
| Parameter | Typical Range |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
Note: These are general ranges and should be optimized for your specific instrument.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of this compound from plasma samples.
-
To 500 µL of plasma sample, add an appropriate internal standard.
-
Add 100 µL of 1 M NaOH to basify the sample.
-
Add 3 mL of a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Method
-
Column: A reversed-phase C18 column is typically used (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient:
-
Start with a higher percentage of Mobile Phase A.
-
Increase the percentage of Mobile Phase B to elute this compound.
-
A typical starting point is a 50:50 isocratic elution.
-
Optimize the gradient to achieve good separation from other metabolites and matrix components.
-
-
Injection Volume: 5 - 20 µL.
Mandatory Visualizations
References
Technical Support Center: Analysis of Hydroxyebastine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical determination of Hydroxyebastine and its related metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound and its metabolites, such as Carebastine.
Issue 1: Poor Resolution or Co-elution of Analytes
Poor separation between this compound, Carebastine, and other metabolites can compromise accurate quantification.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio and the type of organic modifier (acetonitrile vs. methanol) significantly impact selectivity.
-
Recommendation: Systematically vary the gradient slope or the isocratic composition of the mobile phase. A shallower gradient can often improve the resolution of closely eluting peaks. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different solvent-analyte interactions.[1]
-
-
Incorrect pH of the Mobile Phase: The ionization state of this compound and its metabolites can affect their retention and peak shape.
-
Suboptimal Stationary Phase: The choice of HPLC/UPLC column is critical for achieving the desired separation.
-
Issue 2: Peak Tailing
Asymmetrical peaks with a "tail" can lead to inaccurate integration and reduced sensitivity.
-
Possible Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.
-
Recommendation: Use a highly deactivated, end-capped column. Adding a competitive base, such as a low concentration of triethylamine (TEA), to the mobile phase can also mitigate these interactions. Operating at a low pH can suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Recommendation: Dilute the sample and reinject. If peak shape improves, column overload was the likely cause. Consider using a column with a larger internal diameter or a higher loading capacity.
-
-
Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void in the packing material can distort peak shape.
-
Recommendation: Use guard columns and in-line filters to protect the analytical column. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. Otherwise, the column may need to be replaced.
-
-
Issue 3: Low Analyte Recovery or High Matrix Effects
Poor recovery during sample preparation or signal suppression/enhancement from matrix components can lead to inaccurate and imprecise results.
-
Possible Causes & Solutions:
-
Inefficient Sample Preparation: The chosen extraction method may not be optimal for this compound and its metabolites from the biological matrix.
-
Recommendation: Evaluate different sample preparation techniques such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). SPE often provides the cleanest extracts, leading to reduced matrix effects, though PPT is a simpler and faster method.
-
-
Suboptimal SPE Sorbent and Elution Solvents: The choice of SPE cartridge and the solvents used for washing and elution are critical for good recovery and sample cleanup.
-
Recommendation: Screen different SPE sorbents (e.g., C18, mixed-mode). Optimize the pH of the loading and wash solutions to ensure the analyte is retained. The elution solvent should be strong enough to fully recover the analyte.
-
-
Ion Suppression in Mass Spectrometry: Co-eluting matrix components can interfere with the ionization of the target analytes in the MS source.
-
Recommendation: Improve chromatographic separation to move the analyte peak away from areas of significant ion suppression. A more rigorous sample cleanup method, like SPE, can also reduce interfering components.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical metabolites of Ebastine that I should be looking for?
A1: The primary active metabolite of Ebastine is Carebastine. Other significant metabolites that are often monitored include this compound and Desalkylebastine.
Q2: Which analytical technique is more suitable for analyzing this compound and its metabolites: HPLC-UV or LC-MS/MS?
A2: LC-MS/MS is generally the preferred method due to its higher sensitivity and selectivity, which is crucial for detecting the low concentrations typically found in biological matrices. HPLC-UV can be a more accessible and cost-effective alternative but may lack the required sensitivity for pharmacokinetic studies.
Q3: What type of internal standard is recommended for the quantitative analysis of this compound?
A3: A stable isotope-labeled internal standard, such as Carebastine-d6 or Ebastine-d6, is ideal as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, correcting for variability in sample preparation and instrument response. If a deuterated standard is unavailable, a structurally similar compound, like Terfenadine, can be used.
Q4: How can I improve the sensitivity of my LC-MS/MS method?
A4: To enhance sensitivity, optimize the mass spectrometry parameters, including the ionization source settings (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific precursor-to-product ion transitions (MRM). A thorough sample cleanup to reduce matrix effects and pre-concentration of the sample can also improve the signal-to-noise ratio.
Q5: What are the common ion transitions (m/z) for this compound and Carebastine in positive ion mode ESI-MS/MS?
A5: Based on published literature, a common ion transition for this compound is m/z 486.7 → 167.1, and for Carebastine is m/z 500.6 → 167.1. It is always recommended to optimize these transitions on your specific instrument.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Carebastine Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Linearity Range (ng/mL) | 1.00 - 300 | 0.5 - 100 | 1.013 - 1005.451 |
| LLOQ (ng/mL) | 1.00 | 0.5 | 0.2 |
| Extraction Recovery (%) | 90.1 - 101.8% | Not explicitly stated | ~60.3% |
| Intra-day Precision (% CV) | 8.65% | < 12.5% | Not explicitly stated |
| Accuracy (%) | 105.22% | > 88% | Not explicitly stated |
Table 2: LC-MS/MS Method Parameters for Ebastine and its Metabolites
| Parameter | Method 1 | Method 2 |
| Column | Reversed-phase C18 | Synergi Hydro-RP 80A (50 x 2.0 mm, 4 µm) |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (50:50, v/v) | A: 0.1% Formic Acid in 5 mM Ammonium AcetateB: 100% Methanol |
| Flow Rate | 0.2 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| Ebastine (m/z) | 470.7 → 167.1 | Not specified |
| This compound (m/z) | 486.7 → 167.1 | Not specified |
| Carebastine (m/z) | 500.6 → 167.1 | Not specified |
| Desalkylebastine (m/z) | 268.4 → 167.1 | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 0.5 mL of plasma, add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol or another suitable organic solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol is based on a published method for the simultaneous determination of Ebastine and its metabolites.
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with Acetonitrile:5 mM Ammonium Acetate (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for each analyte and the internal standard.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General workflow for Solid-Phase Extraction (SPE).
Caption: Common causes of peak tailing in chromatography.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and this compound, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Addressing Variability in Hydroxyebastine Metabolism Assays
Welcome to the technical support center for Hydroxyebastine metabolism assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it metabolized?
A1: this compound is the active carboxylic acid metabolite of ebastine, a second-generation histamine H1 receptor antagonist. Following oral administration, ebastine undergoes extensive first-pass metabolism to form this compound, which is then further metabolized to carebastine. This metabolic process is crucial for the drug's therapeutic effect.
Q2: Which cytochrome P450 (CYP) enzymes are primarily responsible for this compound metabolism?
A2: The metabolism of ebastine to this compound is mainly mediated by CYP2J2. The subsequent conversion of this compound to carebastine involves both CYP2J2 and CYP3A4. Additionally, CYP3A4 is the primary enzyme responsible for the N-dealkylation of ebastine and its metabolites.[1][2][3]
Q3: What are the common sources of variability in this compound metabolism assays?
A3: Variability in this compound metabolism assays can arise from several factors, including:
-
Genetic Polymorphisms: Variations in the genes encoding for metabolizing enzymes, particularly CYP2J2 and CYP3A4, can lead to significant inter-individual differences in metabolic rates.[4][5]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound and its internal standard in LC-MS/MS analysis, leading to ion suppression or enhancement.
-
Experimental Conditions: Inconsistencies in incubation times, temperature, pH, and cofactor concentrations in in vitro assays can affect enzyme activity.
-
Analytical Method Performance: Issues with chromatography, such as peak tailing or splitting, and mass spectrometer performance can introduce variability in quantification.
Q4: How can I minimize variability in my in vitro metabolism assays?
A4: To minimize variability, it is crucial to standardize your experimental protocol. This includes using a consistent source and batch of human liver microsomes, precisely controlling incubation parameters (temperature, pH, time), and ensuring the purity and concentration of cofactors like NADPH. A detailed, standardized protocol is provided in the "Experimental Protocols" section of this guide.
Q5: What are the key validation parameters for a bioanalytical method for this compound?
A5: According to regulatory guidelines such as the ICH M10, a bioanalytical method should be validated for selectivity, specificity, matrix effect, calibration curve range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.
Troubleshooting Guides
Guide 1: LC-MS/MS Analysis Issues
This guide addresses common problems encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.
Problem: Poor Peak Shape (Tailing or Splitting)
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions | Interactions between the analyte and active sites on the stationary phase (e.g., residual silanol groups) can cause peak tailing. Solution: Use a column with a less active stationary phase (e.g., end-capped silica) or adjust the mobile phase pH to suppress the ionization of silanol groups. Adding a buffer to the mobile phase can also help. |
| Column Overload | Injecting too much analyte can lead to peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample. |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent stronger than the initial mobile phase, peak distortion can occur. Solution: Ensure the sample solvent is of similar or weaker strength than the mobile phase. |
| Physical Column Issues | A void at the column inlet or a blocked frit can cause peak splitting or tailing for all analytes. Solution: Reverse and flush the column (if permissible by the manufacturer) or replace the column and/or guard column. |
-
Troubleshooting Workflow:
Problem: Inconsistent Results or Poor Reproducibility (Matrix Effects)
-
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression/Enhancement | Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte and internal standard. Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Optimize chromatography to separate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended. |
| Phospholipid Contamination | Phospholipids from plasma samples are a common cause of ion suppression. Solution: Employ specific phospholipid removal strategies during sample preparation, such as specialized SPE cartridges or protein precipitation with a solvent that minimizes phospholipid extraction. |
| Inappropriate Internal Standard | If the internal standard does not co-elute or behave similarly to the analyte during extraction and ionization, it cannot adequately compensate for matrix effects. Solution: Use a stable isotope-labeled (e.g., deuterium-labeled) this compound as the internal standard. |
-
Logical Relationship Diagram for Mitigating Matrix Effects:
Guide 2: In Vitro Metabolism Assay Variability
This guide focuses on troubleshooting issues related to in vitro metabolism studies of this compound using human liver microsomes (HLM).
Problem: High Variability in Intrinsic Clearance (CLint) Values
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent HLM Activity | The metabolic activity of HLM can vary between donors and even between different batches from the same supplier. Solution: Use pooled HLM from a large number of donors to average out inter-individual variability. Qualify each new batch of HLM with known substrates. |
| Suboptimal Incubation Conditions | Incorrect pH, temperature, or incubation time can lead to inconsistent enzyme activity. Solution: Strictly adhere to a validated protocol. Ensure the pH of the incubation buffer is maintained at 7.4 and the temperature is consistently 37°C. Optimize incubation times to ensure linear metabolite formation. |
| Cofactor Degradation | NADPH is essential for CYP enzyme activity and can degrade over time. Solution: Prepare NADPH solutions fresh before each experiment and keep them on ice. |
| Non-Linear Metabolism | If the substrate concentration is too high, it can saturate the enzyme, leading to non-linear kinetics and inaccurate CLint determination. Solution: Determine the Michaelis-Menten constant (Km) for the reaction and use a substrate concentration well below the Km to ensure first-order kinetics. |
-
Experimental Workflow for a Robust In Vitro Metabolism Assay:
Data Presentation
Table 1: Key Enzymes in this compound Metabolism
| Metabolic Pathway | Primary Enzyme(s) | Intrinsic Clearance (CLint) of this compound (µL/min/pmol P450) |
| Ebastine → this compound | CYP2J2 | N/A (for the formation step) |
| This compound → Carebastine | CYP2J2, CYP3A4 | Not explicitly found in searches |
| This compound → Desalkylthis compound | CYP3A4 | 1.05 |
Data compiled from studies on ebastine and its metabolites.
Table 2: Impact of Genetic Polymorphisms on Ebastine Metabolite Excretion
| Gene Polymorphism | Effect on Metabolite Levels |
| CYP2J2, CYP3A4, CYP3A5 | Polymorphisms studied did not show a significant effect on the urinary excretion of ebastine metabolites in a pilot study. |
| MDR1 (ABCB1) C3435T | Carriers of the T allele showed lower urinary excretion of carebastine, suggesting a role of P-glycoprotein in its transport. |
Note: Further research is needed to fully elucidate the clinical impact of these polymorphisms on this compound pharmacokinetics.
Experimental Protocols
Detailed Protocol: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
This protocol provides a step-by-step guide for determining the intrinsic clearance (CLint) of this compound using human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solution: Dilute the stock solution to a final concentration of 1 µM in the incubation buffer. The final organic solvent concentration in the incubation should be less than 1%.
-
NADPH Solution: Prepare a 20 mM NADPH solution in 100 mM phosphate buffer immediately before use and keep it on ice.
-
HLM Suspension: Thaw the HLM vial quickly in a 37°C water bath. Dilute the microsomes with cold phosphate buffer to the desired final protein concentration (typically 0.5-1.0 mg/mL). Keep the suspension on ice.
3. Incubation Procedure:
-
Add the this compound working solution to the wells of a 96-well plate.
-
Add the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.
-
Include control incubations:
-
No NADPH (to assess non-CYP mediated degradation).
-
Heat-inactivated HLM (to assess chemical instability).
-
4. Sample Processing:
-
Seal the 96-well plate and vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 3000-4000 x g for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
6. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / mg of microsomal protein)
References
- 1. Characterization of ebastine, this compound, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. The effect of CYP2J2, CYP3A4, CYP3A5 and the MDR1 C3435T polymorphisms and gender on the urinary excretion of the metabolites of the H1-receptor antihistamine ebastine: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of CYP2J2, CYP3A4, CYP3A5 and the MDR1 polymorphisms and gender on the urinary excretion of the metabolites of the H-receptor antihistamine ebastine: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background noise in Hydroxyebastine detection
Troubleshooting Guides & FAQs
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during bioanalytical experiments.
Reducing Background Noise in Hydroxyebastine Detection
This guide addresses specific issues related to high background noise during the detection of this compound, a primary active metabolite of Ebastine, typically using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my LC-MS/MS analysis of this compound?
High background noise can originate from several sources, broadly categorized as chemical, electronic, or data system-related. For LC-MS/MS applications, chemical noise is the most prevalent and can stem from:
-
Contaminated Solvents or Reagents: Using low-purity solvents, additives, or water can introduce a significant number of interfering ions.
-
Sample Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine), such as phospholipids and salts, can suppress or enhance the analyte signal and contribute to the noise baseline[1][2].
-
LC System Contamination: Residual compounds from previous analyses, contaminated mobile phase reservoirs, or leaching from tubing and fittings can create a high, noisy baseline[3].
-
Ion Source Contamination: A dirty ion source is a frequent cause of inconsistent signal and elevated background.
Chromatographically, noise can be identified as either periodic or random. Periodic noise often points to issues with the LC pump (e.g., leaks, air bubbles), while random noise typically indicates a problem with the detector, such as a failing lamp or a dirty flow cell.
Q2: What is the "matrix effect," and how can I minimize it for this compound analysis?
The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting components present in the sample matrix. This phenomenon can lead to signal suppression or enhancement, causing inaccurate and imprecise results. Endogenous phospholipids are a common cause of matrix effects in plasma samples.
To minimize the matrix effect:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple "dilute-and-shoot" or protein precipitation method. These methods are more effective at removing interfering matrix components.
-
Optimize Chromatography: Adjust the LC method to achieve chromatographic separation between this compound and the matrix components causing the interference. This could involve modifying the mobile phase gradient or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing effective compensation.
Q3: How can my choice of sample preparation technique impact background noise?
The sample preparation method is critical for reducing background noise by removing interfering substances from the matrix. The goal is to isolate this compound as cleanly as possible before injection. The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.
| Technique | Noise Reduction Effectiveness | Typical Recovery | Time / Labor | Cost | Primary Application |
| Protein Precipitation (PPT) | Low to Moderate | High, but non-selective | Low | Low | Rapid screening, when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable, dependent on solvent choice | Moderate | Moderate | Good for removing salts and highly polar interferences. |
| Solid-Phase Extraction (SPE) | High | High and reproducible | High | High | "Gold standard" for bioanalysis, offers the cleanest extracts and lowest background noise. |
For trace-level quantification of this compound, SPE is often the most suitable method for minimizing background noise and achieving the required sensitivity.
Q4: Which mass spectrometry parameters should I optimize to improve the signal-to-noise (S/N) ratio?
Optimizing MS parameters is crucial and must be performed for each specific instrument, as settings from one mass spectrometer may not be optimal for another. For this compound, which is an active metabolite of Ebastine, analysis is typically performed in positive electrospray ionization (ESI) mode.
| Parameter | Function | Optimization Impact on S/N |
| Ionization Mode | Selects for positive or negative ions. | ESI positive mode is recommended for this compound and its related compounds. |
| Collision Energy (CE) | Controls the fragmentation of the precursor ion in the collision cell. | Optimizing CE is critical for maximizing the abundance of the specific product ion, directly improving signal intensity. |
| Cone Voltage (CV) / Declustering Potential (DP) | Affects ion transmission from the source and can help with in-source fragmentation. | Can be adjusted to reduce background noise for specific MRM transitions without significantly impacting the analyte signal. |
| Gas Flows (Nebulizer, Cone, Desolvation) | Affects desolvation and ionization efficiency. | Tuning gas flows and temperatures can optimize the formation of gas-phase ions, enhancing signal strength. |
| Automatic Gain Control (AGC) / Max Injection Time (MIT) | Controls the number of ions trapped before analysis. | Optimizing these values prevents space-charge effects and ensures a stable, robust signal, improving data quality. |
Q5: My baseline is still noisy after optimizing the method. What are some best practices for instrument and reagent handling?
If noise persists, consider these fundamental practices:
-
Use High-Purity Reagents: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives like formic acid or ammonium formate.
-
Maintain the LC System: Regularly flush the system to remove contaminants and perform routine maintenance on pump seals and check valves.
-
Clean the Ion Source: The ion source should be cleaned regularly according to the manufacturer's guidelines, as contamination is a common cause of signal degradation and increased noise.
-
Ensure Proper Sample Handling: Avoid contamination during sample collection, processing, and storage. Use clean tubes and pipette tips for all steps.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol provides a general workflow for cleaning up plasma samples to reduce matrix effects and background noise. Note: Specific sorbents, wash solutions, and elution solvents must be optimized for your specific application.
-
Conditioning: Condition the SPE cartridge (e.g., a C18 reversed-phase cartridge) by passing 1 mL of methanol followed by 1 mL of purified water through the sorbent.
-
Loading: Mix 100 µL of the plasma sample with an appropriate internal standard and dilute with a weak buffer (e.g., 200 µL of 0.1% formic acid in water). Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove hydrophilic interferences and phospholipids. A typical wash step involves passing 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge.
-
Elution: Elute this compound and the internal standard from the cartridge using a small volume (e.g., 2 x 250 µL) of a strong organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Assessing Matrix Effect via Post-Extraction Spiking
This method quantifies the extent of ion suppression or enhancement from the sample matrix.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank plasma samples through the entire extraction procedure (Protocol 1). Spike the analyte and internal standard into the final, clean extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into blank plasma before the extraction procedure. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze and Calculate:
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the mean peak area from the replicates:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The goal is to develop a method where the MF is as close to 1 as possible.
-
Visualizations
References
Calibration curve issues in Hydroxyebastine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the analysis of Hydroxyebastine (also known as Carebastine).
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for this compound showing non-linearity (a poor R² value)?
Non-linearity in your calibration curve can stem from several factors, particularly in bioanalysis using LC-MS/MS. Common causes include:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. If non-linearity is observed at the upper end of the curve, try reducing the injection volume or diluting the high-concentration standards.[1][2]
-
Matrix Effects: This is a primary concern in bioanalysis. Co-eluting compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[3][4] This effect can be inconsistent across different concentrations, causing a non-linear response.
-
Inappropriate Internal Standard (IS): If the internal standard does not adequately mimic the behavior of this compound during sample preparation and ionization, it cannot compensate for variability, leading to a non-linear curve. The use of a stable isotope-labeled (SIL) internal standard is highly recommended to mitigate this.
-
Analyte Adsorption or Carryover: this compound may adsorb to parts of the HPLC system (e.g., tubing, injector). Carryover from a high-concentration sample can affect the subsequent low-concentration sample, distorting the curve.
-
Suboptimal Chromatography: Poor peak shape, such as significant tailing or fronting, can lead to inaccurate peak integration and affect linearity. This may be caused by issues with the mobile phase pH, column degradation, or secondary interactions between the analyte and the stationary phase.
-
Parent Drug Interference: In some cases, the parent drug (Ebastine) or other metabolites can interfere with the ionization of this compound, affecting the quantitative accuracy.
Q2: My calibration curve is linear, but the y-intercept is significantly high. What does this indicate?
A high y-intercept suggests a response is being detected even in the blank sample (zero concentration). Potential causes include:
-
System Contamination: Contamination in the mobile phase, solvents, or the LC-MS system itself can lead to a persistent background signal for the analyte.
-
Sample Carryover: An insufficient wash step in the autosampler can cause residual analyte from a previous injection to be carried over into the blank.
-
Incorrect Blank: The matrix used for the blank and calibrators might be contaminated with the analyte.
-
Improper Peak Integration: The software might be incorrectly integrating baseline noise in the blank sample. Review the integration parameters for your blank chromatograms.
Q3: The response of my internal standard (IS) is highly variable across my calibration standards and QC samples. What should I investigate?
High variability in the IS signal is a critical issue as it undermines the reliability of the quantification. Key areas to investigate are:
-
Inconsistent Sample Preparation: This is a primary suspect. Errors in pipetting the IS, variations in extraction recovery between samples, or incomplete mixing can all lead to inconsistent IS responses.
-
Matrix Effects: The IS may be experiencing variable ion suppression or enhancement across different samples. This is more likely if the IS and analyte do not co-elute perfectly.
-
IS Stability: The internal standard may be degrading during sample collection, storage, or processing.
-
Instrumental Problems: Issues such as inconsistent injection volumes from the autosampler or a partially clogged ion source can cause signal variability.
Q4: Is it acceptable to use a non-linear (e.g., quadratic) regression for my calibration curve?
According to regulatory guidelines, the simplest model that adequately describes the concentration-response relationship should be used. While a linear fit is preferred, a non-linear regression (such as a quadratic fit with 1/x or 1/x² weighting) can be acceptable if it is demonstrated to be reproducible and provides a better fit for the data. You must ensure that the chosen model is thoroughly validated for accuracy and precision across the entire range.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Calibration Curve Non-Linearity
This guide provides a step-by-step workflow to diagnose the root cause of a non-linear calibration curve.
Step 1: Evaluate Chromatographic Peak Shape
-
Action: Inspect the chromatograms for all calibration standards.
-
Check for: Peak tailing, fronting, or splitting. Poor peak shape can lead to inaccurate integration.
-
Solution: If issues are found, optimize chromatographic conditions. This may involve adjusting the mobile phase composition or pH, or replacing the analytical column.
Step 2: Check for Detector Saturation
-
Action: Observe the peak shape and response of the highest concentration standards.
-
Check for: Flattened peak tops, which indicate detector saturation.
-
Solution: Prepare a more diluted set of high-end calibrators or reduce the injection volume and re-run the curve.
Step 3: Investigate the Internal Standard (IS) Response
-
Action: Plot the absolute peak area of the IS versus concentration for all calibrators and QCs.
-
Check for: Inconsistent or trending IS response. A significant drop in IS response at higher analyte concentrations can indicate co-eluting matrix effects or ionization competition.
-
Solution: If the IS response is erratic, investigate sample preparation consistency. If a trend is observed, a more suitable (ideally, a stable isotope-labeled) IS may be required.
Step 4: Assess for Matrix Effects
-
Action: Perform a matrix effect experiment (see Experimental Protocol 2).
-
Check for: Significant differences in analyte response between neat solutions and post-extraction spiked matrix samples.
-
Solution: Improve sample clean-up procedures (e.g., switch from protein precipitation to solid-phase extraction) or modify chromatography to separate the analyte from interfering matrix components.
Step 5: Verify Standard and Solution Integrity
-
Action: Prepare a fresh set of calibration standards from a new stock solution.
-
Check for: Degradation of stock solutions or errors in dilution preparation.
-
Solution: Re-running the curve with freshly prepared standards can rule out simple preparation errors.
Guide 2: Addressing Poor Reproducibility in Calibration Standards
-
Problem: Replicate injections of the same standard show high variability (%CV > 15%).
-
Troubleshooting Steps:
-
Check the LC System: Ensure the pump is delivering a stable flow rate and that there are no leaks in the system.
-
Verify Autosampler Performance: Check for consistent injection volumes. An air bubble in the syringe can cause variability.
-
Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the run.
-
Review Sample Preparation: Inconsistent vortexing, evaporation, or reconstitution steps can introduce variability.
-
Data Presentation
Table 1: Example of Ideal vs. Problematic Calibration Curve Data
This table illustrates the difference between a well-behaved linear curve and one exhibiting issues such as non-linearity and inconsistent IS response.
| Concentration (ng/mL) | Ideal Analyte Response | Ideal IS Response | Ideal Analyte/IS Ratio | Problematic Analyte Response | Problematic IS Response | Problematic Analyte/IS Ratio |
| 1.0 (LLOQ) | 5,150 | 510,000 | 0.010 | 6,200 | 525,000 | 0.012 |
| 2.5 | 12,600 | 505,000 | 0.025 | 14,500 | 495,000 | 0.029 |
| 10 | 50,500 | 512,000 | 0.099 | 55,100 | 480,000 | 0.115 |
| 50 | 252,000 | 508,000 | 0.496 | 265,000 | 450,000 | 0.589 |
| 200 | 1,010,000 | 515,000 | 1.961 | 950,000 | 390,000 | 2.436 |
| 800 | 4,050,000 | 510,000 | 7.941 | 3,100,000 | 290,000 | 10.690 |
| 1000 | 5,020,000 | 507,000 | 9.901 | 3,550,000 | 250,000 | 14.200 |
| Regression | Linear | Non-Linear (Quadratic) | ||||
| R² | 0.9995 | 0.9910 |
Table 2: Typical Acceptance Criteria for a Bioanalytical Calibration Curve (based on FDA/ICH M10 Guidelines)
| Parameter | Acceptance Criteria |
| Calibration Range | The Lower Limit of Quantification (LLOQ) should be the lowest standard. The Upper Limit of Quantification (ULOQ) should be the highest standard. |
| Number of Standards | A minimum of 6 non-zero standards should be used. |
| Regression Model | Use the simplest model that fits the data. If weighting is used, it must be justified. |
| Accuracy | The calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ). |
| Precision | The %CV of the response ratios should be within acceptable limits. |
| Standard Adherence | At least 75% of the calibration standards (and a minimum of 6) must meet the accuracy criteria. |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative method based on published literature for Ebastine and its metabolites. It should be optimized and validated for specific laboratory conditions.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of internal standard working solution (e.g., this compound-d5).
-
Vortex for 10 seconds.
-
Condition an SPE cartridge (e.g., Strata-X-C) with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate wash solution (e.g., 1.0 mL of 2% formic acid in water).
-
Elute the analyte and IS with 1.0 mL of elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol, adapted from standard bioanalytical validation procedures, helps quantify the impact of the biological matrix on analyte ionization.
-
Prepare Three Sets of Samples: (at low and high concentrations)
-
Set A (Neat Solution): Prepare the analyte and IS in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma (at least 6 different lots) as per Protocol 1. Before injection, spike the extracted blank matrix with the analyte and IS at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with the analyte and IS before performing the extraction procedure.
-
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤ 15%.
-
Mandatory Visualizations
Caption: A logical workflow for diagnosing calibration curve failures.
References
Validation & Comparative
A Comparative Analysis of Hydroxyebastine and Carebastine Activity for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the pharmacological and metabolic profiles of Hydroxyebastine and Carebastine, the key metabolites of the second-generation antihistamine, Ebastine.
This guide provides a comprehensive comparison of this compound and Carebastine, focusing on their distinct roles in the metabolism of Ebastine and their respective pharmacological activities. While both are metabolites of the widely used antihistamine Ebastine, their profiles differ significantly, with Carebastine being the principal active metabolite responsible for the therapeutic effects. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to support further research and development in this area.
Executive Summary
Ebastine undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2J2 and CYP3A4, to form its metabolites.[1] this compound is an intermediate metabolite in the sequential metabolism of Ebastine to Carebastine.[1] Pharmacokinetic studies reveal that after oral administration of Ebastine, plasma levels of the parent drug are negligible.[2] Instead, Carebastine is the predominant circulating and pharmacologically active entity.[2] In vivo, the maximum plasma concentration (Cmax) of this compound has been observed to be approximately 50-fold lower than that of Carebastine.[1] This, in conjunction with its higher metabolic clearance, suggests a transient role for this compound. In contrast, Carebastine is a potent histamine H1 receptor antagonist and is considered responsible for the antihistaminic activity of Ebastine. Beyond its primary antihistaminic action, Carebastine has also been shown to possess anti-inflammatory and anti-angiogenic properties.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and Carebastine.
Table 1: Comparison of Metabolic and Pharmacological Properties
| Parameter | This compound | Carebastine | Key Insights |
| Role in Metabolism | Intermediate metabolite | Principal active metabolite | This compound is a step in the conversion of Ebastine to Carebastine. |
| Metabolic Stability | Lower (Higher Intrinsic Clearance) | Higher (Metabolically more stable) | Carebastine has a longer presence in the system, contributing to the sustained action of Ebastine. |
| H1 Receptor Binding Affinity (Ki) | Data not available in public literature | ~27 - 76 nM | Carebastine demonstrates high affinity for the H1 receptor, underpinning its potent antihistaminic effect. |
| Functional Antihistaminic Activity (pA2) | Data not available in public literature | 8.7 | This value indicates strong competitive antagonism at the H1 receptor. |
| Functional Antihistaminic Activity (IC50) | Data not available in public literature | 120 nM (histamine-induced guinea pig trachea contraction) | Demonstrates potent functional inhibition of histamine-mediated responses. |
| Other Reported Activities | Primarily studied in the context of metabolism | Anti-inflammatory, Anti-angiogenic | Carebastine's activity profile extends beyond simple H1 receptor blockade. |
Table 2: In Vitro Metabolic Profile of Ebastine and its Metabolites
| Compound | Primary Metabolic Reaction | Key Enzyme(s) | Intrinsic Clearance (CLint, µL/min/pmol P450) |
| Ebastine | Hydroxylation to this compound | CYP2J2 | 0.45 |
| N-dealkylation | CYP3A4 | 0.44 | |
| This compound | Conversion to Carebastine | CYP2J2, CYP3A4 | 1.05 (N-dealkylation) |
| Carebastine | N-dealkylation | CYP3A4 | 0.16 |
Data sourced from a study on human liver microsomes.
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways associated with this compound and Carebastine.
Experimental Protocols
The following are summaries of methodologies for key experiments cited in the comparison of this compound and Carebastine.
In Vitro Metabolism using Human Liver Microsomes
-
Objective: To determine the metabolic pathways and intrinsic clearance of Ebastine, this compound, and Carebastine.
-
Methodology:
-
Incubation: The test compound (Ebastine, this compound, or Carebastine) is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzyme activity).
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the parent compound and its metabolites is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
-
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the histamine H1 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared.
-
Competitive Binding: The membranes are incubated with a radiolabeled ligand that specifically binds to the H1 receptor (e.g., [³H]-mepyramine) and varying concentrations of the test compound (e.g., Carebastine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroxyebastine Quantification
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. Hydroxyebastine, the primary active metabolite of the antihistamine Ebastine, requires accurate analytical measurement to ensure data integrity for clinical and preclinical evaluations. This guide provides an objective comparison of three prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The following sections present a cross-validation framework, detailing experimental protocols and performance data to assist in the selection of the most suitable analytical method for specific research needs. The data is synthesized from established methodologies for Ebastine and its metabolites, providing a comparative basis for these techniques.
Performance Comparison of Analytical Methods
The choice of an analytical method is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC offers robustness and accessibility, UPLC provides faster analysis times, and LC-MS/MS delivers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[1] The performance characteristics of these methods for the analysis of this compound are summarized below.
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 | > 0.999 |
| Range | 10 - 1000 ng/mL | 5 - 500 ng/mL | 0.2 - 50 ng/mL[2] |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% | 88 - 112%[2] |
| Precision (%RSD) | < 4.0% | < 3.0% | < 12.5%[2] |
| Limit of Detection (LOD) | 5 ng/mL | 2 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 5 ng/mL | 0.2 ng/mL[2] |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV, UPLC-UV, and LC-MS/MS are outlined below. These protocols are based on established methods for similar analytes and can be adapted for specific laboratory conditions.
Sample Preparation (for Plasma Samples)
A generic protein precipitation method is suitable for all three techniques:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Terfenadine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For HPLC and UPLC, the supernatant can be directly injected. For LC-MS/MS, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
High-Performance Liquid Chromatography (HPLC-UV)
This method is adapted from a validated HPLC procedure for Ebastine.
-
Chromatographic System: An isocratic HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) can be used. The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 262 nm.
-
Injection Volume: 20 µL.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve prepared with known concentrations of a reference standard.
Ultra-Performance Liquid Chromatography (UPLC-UV)
This method leverages the advantages of smaller particle size columns for faster and more efficient separations.
-
Chromatographic System: A UPLC system equipped with a UV detector.
-
Column: A UPLC C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is recommended.
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often employed for better peak shape and resolution.
-
Flow Rate: A higher flow rate, typically around 0.5 mL/min, can be used.
-
Detection: UV detection at approximately 260 nm.
-
Injection Volume: A smaller injection volume, such as 2-5 µL, is common.
-
Quantification: Similar to HPLC, quantification is based on a calibration curve constructed from the peak areas of standard solutions.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity, making it ideal for bioanalysis.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column with dimensions suitable for LC-MS (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and 5 mM ammonium acetate (50:50, v/v).
-
Flow Rate: A flow rate of 0.2 mL/min is appropriate for this setup.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored in Multiple Reaction Monitoring (MRM) mode. For this compound, a transition of m/z 486.7 → 167.1 can be used.
-
-
Quantification: Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it against a calibration curve.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and a comparison of the key attributes of the discussed analytical methods.
Caption: A workflow for the cross-validation of analytical methods.
References
A Comparative Guide to the Interspecies Metabolism of Hydroxyebastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of hydroxyebastine, a key intermediate metabolite of the second-generation antihistamine ebastine, across various species. Understanding these interspecies differences is crucial for the extrapolation of preclinical safety and efficacy data to humans in the drug development process. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a clear understanding of the topic.
Executive Summary
Ebastine undergoes extensive first-pass metabolism to its pharmacologically active metabolite, carebastine, with this compound being a critical intermediate. In humans, this biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2J2 and CYP3A4. While detailed quantitative data on this compound metabolism in preclinical species is limited, this guide consolidates the available information on the overall metabolism of ebastine and its metabolites in humans, rats, dogs, and monkeys to highlight significant interspecies variations. The data presented herein underscores the importance of selecting appropriate animal models for non-clinical studies of ebastine and similar compounds.
Interspecies Comparison of this compound Metabolism
The metabolism of this compound involves two primary pathways: N-dealkylation to desalkylebastine and oxidation to carebastine. In humans, both CYP2J2 and CYP3A4 play significant roles in these transformations.
Quantitative Analysis of In Vitro Metabolism in Human Liver Microsomes
The following table summarizes the intrinsic clearance (CLint) for the formation of carebastine and desalkylebastine from this compound in human liver microsomes (HLMs) and by specific recombinant human CYP enzymes.
| Metabolic Pathway | Enzyme System | Intrinsic Clearance (CLint) (μL/min/pmol P450) | Reference |
| This compound → Carebastine | Human Liver Microsomes | - | [1] |
| Recombinant CYP2J2 | Major Contributor | [1] | |
| Recombinant CYP3A4 | Contributor | [1] | |
| This compound → Desalkylebastine | Human Liver Microsomes | - | [1] |
| Recombinant CYP3A4 | 1.05 | [1] | |
| Recombinant CYP3A5 | Minor Contributor |
Note: Specific CLint values for the formation of carebastine from this compound in HLMs were not explicitly stated in the reference, but the contributions of CYP2J2 and CYP3A4 were highlighted.
Comparative Pharmacokinetics of Carebastine Following Oral Ebastine Administration
| Species | Dose of Ebastine (mg/kg) | Cmax of Carebastine (ng/mL) | t½ of Carebastine (h) | Reference |
| Rat | 10 | 311 | 0.92 | |
| Guinea Pig | 10 | 2820 | 9.4 | |
| Dog | 10 | 465 | 2.4 | |
| Monkey | 10 | 1036 | 1.2 |
These in vivo findings demonstrate marked interspecies differences in the formation and elimination of carebastine, suggesting significant variations in the preceding metabolic steps involving this compound.
Metabolic Pathway of Ebastine in Humans
The following diagram illustrates the sequential metabolism of ebastine to this compound and its subsequent conversion to carebastine and desalkylebastine in human liver microsomes.
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol describes a general method for assessing the metabolic stability and identifying the metabolites of this compound in liver microsomes from different species.
1. Materials and Reagents:
-
This compound
-
Liver microsomes (human, rat, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (final concentration typically 0.5-1.0 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. Analytical Method:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites (carebastine and desalkylebastine).
-
Monitor the depletion of the parent compound (this compound) over time to determine the metabolic stability (half-life, t½) and calculate the intrinsic clearance (CLint).
-
Identify and quantify the formation of metabolites.
Experimental Workflow for In Vitro Metabolism Study
The following diagram outlines the typical workflow for an in vitro metabolism study using liver microsomes.
Discussion and Conclusion
The available data clearly indicates that the metabolism of ebastine, and by extension this compound, is highly variable across species. In humans, CYP2J2 and CYP3A4 are the key enzymes responsible for the metabolism of this compound. The significant differences observed in the pharmacokinetics of carebastine in rats, guinea pigs, dogs, and monkeys suggest that the activity and/or expression of the orthologous CYP enzymes responsible for this compound metabolism vary considerably among these species.
For drug development professionals, these findings highlight the challenge of selecting an appropriate animal model that accurately predicts human pharmacokinetics for ebastine and its metabolites. The extensive first-pass metabolism and the involvement of multiple CYP isoforms necessitate a thorough in vitro and in vivo characterization of the metabolic pathways in each preclinical species being considered for safety and efficacy studies. The provided experimental protocol can serve as a basis for generating the necessary comparative data to inform the selection of the most relevant animal model. Further research into the specific CYP orthologs and their kinetic parameters for this compound metabolism in different preclinical species is warranted to refine the in vitro-in vivo extrapolation and improve the prediction of human clinical outcomes.
References
A Comparative Guide to the Bioanalytical Validation of Hydroxyebastine in Human Plasma
For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is critical for pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of two validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Hydroxyebastine, the active metabolite of the antihistamine Ebastine, in human plasma. The methods presented utilize different sample preparation techniques, offering a comparative overview for selecting an appropriate bioanalytical strategy.
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method hinges on various factors including sensitivity, selectivity, sample throughput, and cost. Below is a summary of two distinct LC-MS/MS methods for this compound (also referred to as Carebastine) analysis in human plasma.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 (Phiri et al., 2020)[1][2] | Method 2 (Nair et al., 2018)[3] |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Synergi Hydro-RP 80A (4 µm, 50 mm × 2.0 mm) | BDS Hypersil C18 (5 µm, 50 mm × 4.6 mm) |
| Mobile Phase | A: 0.1% Formic acid in 5 mM Ammonium AcetateB: 100% Methanol | A: Milli-Q WaterB: Methanol |
| Elution | Gradient | Not specified |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Internal Standard | Not specified | Ebastine D6 & Carebastine D6 |
Table 2: Comparison of Mass Spectrometry and Validation Parameters
| Parameter | Method 1 (Phiri et al., 2020)[1][2] | Method 2 (Nair et al., 2018) |
| Ionization Mode | Positive Ionization | Positive Ionization |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 1.00–300 ng/mL | 1.013–1005.451 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | 1.013 ng/mL |
| Precision and Accuracy | Within acceptable limits (details not specified in abstract) | Within acceptable limits as per ICH guidelines |
| Recovery | Not specified | Not specified |
Experimental Protocols
Method 1: Protein Precipitation followed by LC-MS/MS
This method offers a rapid and straightforward sample preparation approach.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, an internal standard is added.
-
Proteins are precipitated by the addition of a suitable organic solvent (e.g., acetonitrile or methanol).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, and an aliquot is injected into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Synergi Hydro-RP 80A (4 µm, 50 mm × 2.0 mm).
-
Mobile Phase: A gradient elution is performed using Mobile Phase A (0.1% formic acid in 5 mM ammonium acetate) and Mobile Phase B (100% methanol).
-
Flow Rate: 0.4 mL/min.
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
Method 2: Solid-Phase Extraction followed by LC-MS/MS
This method involves a more rigorous sample clean-up process, which can lead to cleaner extracts and potentially reduced matrix effects.
1. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of a plasma sample, 50 µL of the internal standard working solution (Ebastine D6 & Carebastine D6) is added and vortexed.
-
The samples are loaded onto Strata-X-C 33 micro-extraction cartridges that have been pre-conditioned with 1.0 mL of methanol followed by 1.0 mL of water.
-
The cartridges are washed to remove interferences.
-
The analyte and internal standard are eluted from the cartridge.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase before injection.
2. Liquid Chromatography:
-
Column: BDS Hypersil C18 (5 µm, 50 mm × 4.6 mm).
-
Mobile Phase: A mixture of Milli-Q water and methanol is used.
-
Flow Rate: 0.6 mL/min.
3. Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization.
-
Detection: MRM is employed to detect and quantify this compound and its deuterated internal standard.
Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method is a critical process to ensure the reliability and accuracy of the data. The general workflow involves several key stages, as depicted in the diagram below.
References
- 1. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
A Researcher's Guide to Comparative CYP450 Inhibition: An Objective Analysis
For researchers, scientists, and drug development professionals, understanding the inhibitory potential of compounds on Cytochrome P450 (CYP) enzymes is a critical aspect of preclinical drug development. This guide provides a comparative analysis of the inhibitory effects of several well-characterized compounds on major human CYP isoforms, supported by experimental data and detailed methodologies to aid in the objective assessment of investigational drugs.
The Cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles, potential toxicity, or loss of therapeutic efficacy. Consequently, a thorough in vitro evaluation of the inhibitory potential of new chemical entities against major CYP isoforms is a regulatory expectation and a cornerstone of drug safety assessment.[1][2][3][4]
This guide focuses on the comparative inhibitory effects of seven well-known inhibitors against seven key drug-metabolizing CYP enzymes: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. The presented data, in the form of half-maximal inhibitory concentrations (IC50), has been compiled from various scientific studies to provide a comprehensive overview for comparative purposes.
Comparative Inhibitory Potency (IC50) of Select Compounds on Major CYP Isoforms
The inhibitory potency of a compound is typically quantified by its IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for several standard inhibitors against a panel of human CYP450 enzymes, as determined in in vitro assays primarily using human liver microsomes (HLM) or recombinant CYP enzymes. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the enzyme source (HLM, recombinant enzymes), substrate used, and incubation parameters.[1]
| Inhibitor | CYP1A2 (µM) | CYP2B6 (µM) | CYP2C8 (µM) | CYP2C9 (µM) | CYP2C19 (µM) | CYP2D6 (µM) | CYP3A4 (µM) |
| Furafylline | 0.31 - 5.1 | - | - | - | - | - | - |
| Ticlopidine | - | 0.05 - 0.185 | - | - | 0.20 - 2.7 | 0.35 | - |
| Quercetin | Potent | - | 2.8 | 1.67 - 23.09 | 1.74 | 18.72 | 4.12 - 13.14 |
| Sulfaphenazole | >100 | >100 | >50 | 0.3 - 0.8 | >50 | >100 | >100 |
| Fluconazole | - | - | - | 30.3 | 12.3 | - | 11.55 |
| Quinidine | - | - | - | ~300 | - | 0.008 - 0.063 | ~30 |
| Ketoconazole | - | - | - | - | - | - | 0.01 - 1.69 |
Note: A hyphen (-) indicates that data for this specific inhibitor-enzyme combination was not prominently found in the searched literature. IC50 values are presented as a range to reflect the variability across different studies.
Experimental Protocols
The determination of IC50 values for CYP inhibition is a routine in vitro assay in drug discovery and development. A generalized protocol using human liver microsomes is outlined below.
In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam or Testosterone for CYP3A4)
-
Test compound (inhibitor) and positive control inhibitors
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
2. Assay Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of final assay concentrations.
-
Incubation Mixture: In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, HLM, and the specific CYP probe substrate.
-
Pre-incubation: Add the test compound or positive control at various concentrations to the incubation mixture and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the quenching solution. The quenching solution also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
3. Analytical Method:
-
The formation of the specific metabolite from the probe substrate is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the rate in a vehicle control (containing no inhibitor).
-
The percent inhibition at each inhibitor concentration is calculated.
-
The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation) using appropriate software.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in a typical in vitro CYP450 inhibition assay.
Understanding Inhibition Mechanisms and Signaling
The interaction between a drug (inhibitor) and a CYP enzyme can occur through several mechanisms, including competitive, non-competitive, and irreversible (mechanism-based) inhibition. Understanding these mechanisms is crucial for predicting the clinical relevance of an observed in vitro inhibition.
-
Competitive Inhibition: The inhibitor and the substrate compete for the same active site on the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the substrate-binding site, altering the enzyme's conformation and reducing its activity.
-
Irreversible Inhibition: The inhibitor, often after being metabolized to a reactive intermediate by the CYP enzyme itself, forms a covalent bond with the enzyme, leading to its inactivation.
The following diagram illustrates the simplified signaling pathway of drug metabolism by a CYP enzyme and the points at which different types of inhibitors can interfere.
References
Hydroxyebastine Plasma Levels and Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydroxyebastine's metabolic intermediate role and the correlation of its subsequent active metabolite, carebastine, plasma levels with clinical efficacy. The performance is contrasted with other leading second-generation antihistamines. This analysis is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
Comparative Pharmacokinetics and Efficacy
The following table summarizes the key pharmacokinetic parameters and their correlation with the efficacy of carebastine (as the active metabolite of ebastine) and other second-generation antihistamines. Efficacy is primarily measured by the inhibition of histamine-induced wheal and flare, a standard biomarker for antihistaminic effect.
| Antihistamine | Active Moiety | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Half-life (t½) | Correlation with Efficacy |
| Ebastine | Carebastine | ~3 hours[1] | Dose-dependent | 10-14 hours[1] | Strong correlation between carebastine plasma levels and inhibition of histamine-induced wheal and flare.[2] |
| Cetirizine | Cetirizine | ~1 hour | 257 ng/mL (10 mg dose) | 6.5-10 hours | Significant inhibition of wheal formation, with a correlation between plasma concentration and effect. |
| Fexofenadine | Fexofenadine | 1-1.5 hours | Dose-dependent | ~14.4 hours | Rapid absorption and correlation between plasma concentration and histamine inhibition. |
| Loratadine | Desloratadine | ~3 hours (for desloratadine) | Dose-dependent (for desloratadine) | ~27 hours (for desloratadine) | Efficacy is attributed to the active metabolite desloratadine, with a correlation between its plasma levels and symptom relief. |
Experimental Protocols
Quantification of Plasma Concentrations by LC-MS/MS
Objective: To determine the plasma concentrations of this compound, carebastine, and other antihistamines.
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying these compounds in plasma.
-
Sample Preparation:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Perform protein precipitation by adding a solvent like acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is then typically diluted or directly injected into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for each analyte and internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Assessment of Efficacy: Histamine-Induced Wheal and Flare Test
Objective: To evaluate the in vivo antihistaminic activity by measuring the inhibition of the cutaneous response to histamine.
Methodology:
-
Subject Preparation: Healthy, non-smoking volunteers who have abstained from any medication that could interfere with the results for a specified period.
-
Procedure:
-
Mark test sites on the volar surface of the forearm.
-
Administer a standardized dose of histamine (e.g., 10 mg/mL) intradermally or via skin prick.
-
At a specified time point (e.g., 15-20 minutes) after histamine administration, measure the size of the resulting wheal (swelling) and flare (redness).[3][4]
-
Measurements can be taken by tracing the outlines on a transparent sheet and calculating the area or by using digital imaging techniques.
-
-
Data Analysis: The percentage inhibition of the wheal and flare areas is calculated at different time points after drug administration compared to baseline (pre-drug administration) values.
Visualizations
Mechanism of Action and Metabolism
The following diagram illustrates the metabolic pathway of ebastine and the mechanism of action of its active metabolite, carebastine, at the H1 receptor.
Experimental Workflow
The diagram below outlines the experimental workflow for correlating plasma drug concentrations with efficacy using the wheal and flare inhibition test.
Conclusion
The clinical efficacy of ebastine is mediated by its active metabolite, carebastine. A clear dose-dependent relationship exists between carebastine plasma concentrations and the inhibition of histamine-induced wheal and flare. While this compound is a necessary intermediate in this metabolic process, carebastine is the key determinant of the therapeutic effect. When compared to other second-generation antihistamines, the pharmacokinetic and pharmacodynamic profile of carebastine demonstrates a rapid onset and a prolonged duration of action, making it an effective option for the management of allergic conditions. Future research could further elucidate the specific contribution, if any, of this compound to the overall antihistaminic effect of ebastine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wheal and flare reactions in skin prick tests of patients treated with montelukast alone or in combination with antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
A Comparative Guide to the Synthesis of Hydroxyebastine
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two prominent synthetic protocols for Hydroxyebastine (also known as Carebastine), the pharmacologically active metabolite of the second-generation antihistamine, Ebastine. The comparison includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the synthetic workflows and the relevant biological signaling pathway.
Data Presentation
| Parameter | Protocol 1: Oxidation of Ebastine | Protocol 2: Multi-step Synthesis from Precursors |
| Starting Materials | Ebastine, N-methylmorpholine N-oxide, Osmium tetroxide | 1-(4-tert-butylphenyl)-4-chlorobutan-1-one, 4-hydroxypiperidine, Diphenylmethanol |
| Key Steps | Single-step oxidation | 1. Condensation, 2. Ether formation |
| Reaction Time | 48 hours[1] | 24 hours (condensation) + 12 hours (ether formation)[1] |
| Reported Yield | A 40% yield has been reported for a microbial oxidation process[2]. Yields for the chemical oxidation were not explicitly stated. | Yields for individual steps are reported to be high (e.g., 99% for an intermediate step[3]), but the overall yield for the final product is not explicitly consolidated. |
| Purity | Requires purification by preparative HPLC[1]. | Requires purification by column chromatography and recrystallization. |
| Reagents & Conditions | Room temperature, tert-butanol, acetonitrile, water. | Reflux temperatures, toluene, potassium carbonate, p-toluenesulfonic acid. |
Experimental Protocols
Protocol 1: Oxidation of Ebastine
This protocol outlines the direct oxidation of Ebastine to yield this compound.
Materials:
-
Ebastine
-
tert-butanol
-
Acetonitrile
-
Water
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (catalytic amount)
-
Sodium bisulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ebastine (1.0 equivalent) in a 2:2:1 mixture of tert-butanol, acetonitrile, and water.
-
Add N-methylmorpholine N-oxide (4.0 equivalents) and a catalytic amount of osmium tetroxide (0.02 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by adding sodium bisulfite solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain this compound.
Protocol 2: Multi-step Synthesis from Precursors
This protocol describes a convergent synthesis approach starting from commercially available precursors.
Step 2a: Synthesis of 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
Materials:
-
1-(4-tert-butylphenyl)-4-chlorobutan-1-one
-
4-hydroxypiperidine
-
Potassium carbonate
-
Toluene
Procedure:
-
To a solution of 1-(4-tert-butylphenyl)-4-chlorobutan-1-one (1.0 equivalent) and 4-hydroxypiperidine (1.2 equivalents) in toluene, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to reflux for 24 hours with continuous stirring.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one.
Step 2b: Synthesis of this compound (Carebastine)
This step is a conceptual representation of the final stage of Ebastine synthesis, which is then oxidized as in Protocol 1 to yield this compound. A direct synthesis of this compound from the intermediate of Step 2a was not explicitly detailed in the provided search results. The synthesis of Ebastine is presented here for completeness of the workflow.
Materials:
-
1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (from Step 2a)
-
Diphenylmethanol
-
p-toluenesulfonic acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Dissolve the intermediate from Step 2a (1.0 equivalent) and diphenylmethanol (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12 hours.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford Ebastine.
-
The resulting Ebastine would then be oxidized as described in Protocol 1 to yield this compound.
Mandatory Visualization
Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflows
Caption: Comparative Workflow of this compound Synthesis Protocols.
References
The Crossroads of Ebastine Metabolism: A Comparative Analysis of Hydroxyebastine and Desalkylebastine Formation
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is paramount to predicting its efficacy, safety, and potential for drug-drug interactions. In the biotransformation of the second-generation antihistamine ebastine, two primary metabolic pathways lead to the formation of its major metabolites: hydroxyebastine and desalkylebastine. This guide provides a comparative analysis of the formation of these two metabolites, supported by experimental data, detailed methodologies, and a visual representation of the metabolic cascade.
Ebastine undergoes extensive first-pass metabolism, with negligible levels of the parent drug found in plasma and urine.[1][2] The primary metabolic routes are hydroxylation to form this compound and N-dealkylation to form desalkylebastine.[3][4][5] this compound is then further metabolized to the pharmacologically active carboxylic acid derivative, carebastine, which is largely responsible for the antihistaminic activity of ebastine.
Comparative Analysis of Metabolite Formation
The formation of this compound and desalkylebastine is catalyzed by different cytochrome P450 (CYP) isoenzymes, leading to distinct metabolic rates and potential for differential drug interactions.
Key Findings from In Vitro Studies:
-
Enzymatic Pathways: The N-dealkylation of ebastine to desalkylebastine is primarily mediated by the CYP3A4 isoenzyme, with a minor contribution from CYP3A5. In contrast, the hydroxylation of ebastine to this compound is predominantly catalyzed by CYP2J2 . Studies in human intestinal microsomes have also implicated CYP4F12 in ebastine hydroxylation, although CYP2J2 appears to be the predominant enzyme.
-
Metabolic Efficiency: Studies using human liver microsomes (HLMs) and cDNA-expressed P450s have demonstrated that CYP3A4 is the main enzyme catalyzing the N-dealkylation of ebastine. The intrinsic clearance (CLint) for the formation of desalkylebastine from ebastine by CYP3A4 has been reported to be 0.44 µl/min/pmol P450. For ebastine hydroxylation, CYP2J2 is significantly more efficient than CYP3A4 and CYP3A5, with an intrinsic clearance 22.5-fold and 7.5-fold higher, respectively.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on the formation of this compound and desalkylebastine.
| Metabolite | Primary Enzyme(s) | Intrinsic Clearance (CLint) (µl/min/pmol P450) | Contributing Enzyme(s) |
| Desalkylebastine | CYP3A4 | 0.44 | CYP3A5 |
| This compound | CYP2J2 | 0.45 | CYP3A4, CYP3A5, CYP4F12 |
| Enzyme | Metabolic Reaction | Vmax (nmol/min/nmol of P450) | KM (µM) |
| P450 MI-2 (CYP4F subfamily) | Ebastine Hydroxylation | 37.0 | 5.1 |
| P450 MI-3 (CYP3A subfamily) | Ebastine Hydroxylation | 0.406 | 10 |
Metabolic Pathway Diagram
The following diagram illustrates the metabolic conversion of ebastine to its primary and secondary metabolites.
Caption: Metabolic pathway of ebastine to its major metabolites.
Experimental Protocols
The data presented in this guide are based on established in vitro experimental protocols using human liver microsomes and cDNA-expressed cytochrome P450 enzymes.
1. Metabolism Studies with Human Liver Microsomes (HLMs):
-
Objective: To characterize the overall metabolism of ebastine in a system that contains a mixture of liver enzymes.
-
Methodology:
-
Incubate ebastine at various concentrations with pooled HLMs in the presence of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Incubations are typically carried out at 37°C for a specified time.
-
The reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile or methanol).
-
Samples are then centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of this compound and desalkylebastine.
-
2. Metabolism Studies with cDNA-Expressed Cytochrome P450 Enzymes:
-
Objective: To identify the specific CYP isoenzymes responsible for the formation of each metabolite.
-
Methodology:
-
Incubate ebastine with individual recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2J2, CYP3A5) co-expressed with NADPH-cytochrome P450 reductase in a reconstituted system.
-
The incubation conditions (substrate concentration, enzyme concentration, time, temperature, and buffer) are optimized for each enzyme.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
The reaction is terminated, and samples are processed and analyzed as described for the HLM studies.
-
The rate of metabolite formation is determined for each CYP isoenzyme to identify their relative contributions.
-
3. Enzyme Inhibition Studies:
-
Objective: To confirm the involvement of specific CYP isoenzymes using selective chemical inhibitors or antibodies.
-
Methodology:
-
Pre-incubate HLMs or specific recombinant CYP enzymes with a known selective inhibitor (e.g., ketoconazole for CYP3A4) or an inhibitory antibody.
-
Initiate the metabolic reaction by adding ebastine and the NADPH-generating system.
-
Measure the rate of metabolite formation and compare it to a control incubation without the inhibitor.
-
A significant reduction in the rate of formation of a specific metabolite in the presence of a selective inhibitor provides evidence for the involvement of that CYP isoenzyme.
-
Conclusion
The formation of this compound and desalkylebastine from ebastine is a well-defined process mediated by distinct cytochrome P450 isoenzymes. The hydroxylation pathway, leading to the active metabolite carebastine, is predominantly driven by CYP2J2, while the N-dealkylation pathway is primarily catalyzed by CYP3A4. This differential metabolism has significant implications for predicting potential drug-drug interactions. For instance, co-administration of ebastine with strong inhibitors of CYP3A4 could lead to increased plasma concentrations of the parent drug and a potential shift in its metabolic profile. A thorough understanding of these metabolic pathways is crucial for the safe and effective clinical use of ebastine and for the development of future drug candidates with optimized pharmacokinetic properties.
References
- 1. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. pgrc.inje.ac.kr [pgrc.inje.ac.kr]
- 5. N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydroxyebastine: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management of compounds like hydroxyebastine is not just a matter of best practice, but a legal and ethical obligation. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound, also known as carebastine, is the active metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1] As with any pharmaceutical compound used in a research setting, unused, expired, or contaminated this compound must be disposed of in a controlled manner that complies with stringent federal, state, and local regulations.[2]
Regulatory Framework: A Generator's Responsibility
In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2] This framework governs the management of hazardous waste from its generation to its final disposal. A key principle of RCRA is that the entity generating the waste is responsible for determining whether that waste is hazardous.[3]
Pharmaceutical waste can be classified as hazardous if it is specifically "listed" (P- or U-listed wastes) or if it exhibits certain "characteristics" of a hazardous waste, such as ignitability, corrosivity, reactivity, or toxicity.[4] While specific disposal instructions for this compound are not widely available, the precautionary principle dictates that it should be managed as a hazardous chemical waste until a formal determination proves otherwise.
Chemical and Physical Properties
A summary of the known properties of this compound (carebastine) is provided below. This information is useful for safe handling and for waste characterization.
| Property | Value |
| Molecular Formula | C₃₂H₃₇NO₄ |
| Molecular Weight | 499.6 g/mol |
| Appearance | White solid |
| Melting Point | 182-194 °C |
| Solubility | DMF: 25 mg/ml, DMSO: 2 mg/ml, Ethanol: 2 mg/ml |
| Storage | Store at 0-8°C or as recommended by the supplier |
(Source: Chem-Impex, GlpBio)
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Characterization and Determination
Before disposal, you or your institution's Environmental Health and Safety (EHS) department must determine if the this compound waste is a regulated hazardous waste.
-
Check for Listing: Determine if this compound or its sole active ingredient is listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of commercial chemical products. A review of these lists indicates that this compound is not explicitly listed.
-
Evaluate Characteristics: Assess if the waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability: Does it have a low flash point or is it combustible? Based on available data, this is unlikely for solid this compound.
-
Corrosivity: Does it have a high or low pH? This is unlikely for the pure compound.
-
Reactivity: Is it unstable, or does it react violently with water? This is not a known property of this compound.
-
Toxicity: If leached, would the extract contain contaminants at concentrations above regulatory limits? This is often determined through a specific test (Toxicity Characteristic Leaching Procedure - TCLP).
-
-
Consult EHS: Always consult with your institution's EHS department. They are responsible for making the final hazardous waste determination and will provide guidance on specific institutional and local disposal requirements.
-
Precautionary Management: In the absence of definitive data, treat all waste this compound as hazardous chemical waste.
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
When handling this compound for disposal, wear the appropriate PPE to minimize exposure.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Skin Protection: Wear a lab coat and compatible, chemical-resistant gloves.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.
Step 3: Segregation and Containerization
Proper containment is crucial to prevent spills and contamination.
-
Collect Waste: Place waste this compound, including any contaminated materials like weighing paper, pipette tips, or absorbent pads from a spill, into a designated waste container.
-
Select Container: The container must be sturdy, leak-proof, and chemically compatible with the waste. For solids, a wide-mouth plastic pail with a secure lid is often suitable.
-
Avoid Mixing: Do not mix this compound waste with other, incompatible waste streams.
Step 4: Labeling the Waste Container
Accurate labeling is a strict regulatory requirement.
-
Identify Contents: Clearly label the container with the words "Hazardous Waste."
-
List Components: List the full chemical name: "Waste this compound (Carebastine)." If mixed with a solvent, list all components and their approximate percentages.
-
Indicate Hazards: Mark any applicable hazard characteristics (e.g., Toxic).
Step 5: Proper Storage
Store the sealed and labeled waste container in a designated, secure waste accumulation area. This area should be:
-
Well-ventilated.
-
Away from general laboratory traffic.
-
Within secondary containment to contain any potential leaks.
Step 6: Arrange for Professional Disposal
Hazardous waste must be disposed of through a licensed and qualified hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS department to schedule a waste pickup. They will manage the final transport and disposal process, ensuring the waste is sent to a permitted treatment, storage, and disposal facility (TSDF).
-
Do Not Use General Trash or Drains: Never dispose of this compound in the general trash or by pouring it down the drain. Pharmaceuticals can contaminate waterways and have harmful ecological effects.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the extent of the spill and if you can safely manage it with the available spill kit. For large or highly dispersed spills, contact your EHS department immediately.
-
Use PPE: Wear appropriate PPE, including respiratory protection if dust is airborne.
-
Contain and Clean: Cover the spill with a suitable absorbent material. Mechanically collect the material (e.g., sweep solids, do not dry sweep to avoid dust) and place it into your hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, and dispose of all cleaning materials as hazardous waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Hydroxyebastine
For laboratory professionals engaged in pharmaceutical research and development, ensuring safety during the handling of active pharmaceutical ingredients (APIs) like Hydroxyebastine is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
This compound, a metabolite of Ebastine, may cause irritation to the mucous membranes and upper respiratory tract. It can also be harmful if inhaled, ingested, or absorbed through the skin. Although the toxicological properties have not been fully investigated, it is crucial to handle this compound with care.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a thorough risk assessment.
| PPE Category | Item | Specifications |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to prevent inhalation.[1] Powered Air Purifying Respirators (PAPRs) are also a suitable option for applications requiring high protection factors.[2] |
| Eye Protection | Safety glasses or goggles | Essential to protect against splashes and airborne particles.[1] |
| Hand Protection | Compatible chemical-resistant gloves | Must be worn to prevent skin contact.[1] |
| Body Protection | Laboratory coat | Standard protective clothing to shield against incidental contact. |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.
1. Engineering Controls:
-
Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.
-
Handling:
-
Keep the container tightly closed when not in use.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Prevent prolonged or repeated exposure.
-
Do not take internally.
-
-
Storage: Store in accordance with the information provided on the product insert.
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash skin immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if symptoms occur.
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spills: In case of a spill, contain it and collect as appropriate. Transfer the spilled material to a chemical waste container for disposal in accordance with local regulations. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled hazardous chemical waste container | Transfer to a designated, approved waste disposal plant. |
| Contaminated Labware (e.g., pipette tips, vials) | Labeled hazardous chemical waste container | Collect in a dedicated container and dispose of as hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Labeled hazardous chemical waste container | Place in a designated container for hazardous waste disposal. |
All waste must be placed in appropriately labeled and sealed containers within a designated waste accumulation area. Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.
Below is a logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
